molecular formula C7H9FN2O2S B1517490 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1094887-98-5

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B1517490
CAS No.: 1094887-98-5
M. Wt: 204.22 g/mol
InChI Key: PFEAQGIRENOXFR-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) is a fluorinated sulfonamide compound of significant interest in scientific research and drug discovery. This chemical features a benzene-sulfonamide core structure substituted with an amino group, a fluorine atom, and an N-methylated sulfonamide moiety. With a molecular formula of C 7 H 9 FN 2 O 2 S and a molecular weight of 204.22 g/mol, it serves as a valuable building block in medicinal chemistry . Fluorinated sulphonamide derivatives are recognized for their diverse and potent biological activities. They are frequently explored as novel chemical entities in pharmaceutical research for their potential to inhibit various disease-related targets, leveraging the unique properties imparted by the fluorine atom and the sulfonamide group . The specific substitution pattern on this compound makes it a versatile intermediate for the synthesis of more complex molecules aimed at developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at room temperature to ensure stability . Researchers are advised to consult the safety data sheet and adhere to standard laboratory safety protocols, as the compound carries hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H319 (causes serious eye irritation) .

Properties

IUPAC Name

5-amino-2-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEAQGIRENOXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261988
Record name 5-Amino-2-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094887-98-5
Record name 5-Amino-2-fluoro-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094887-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1094887-98-5) is a high-value pharmacophore intermediate used primarily in the development of small-molecule kinase inhibitors (e.g., targeting BRAF, MEK, or VEGFR pathways).[1] Structurally, it combines an electron-deficient aniline handle with a sulfonamide moiety, separated by an ortho-fluorine atom. This specific substitution pattern confers unique metabolic stability and electronic properties, making it a critical "left-hand" or "tail" scaffold in fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a validated synthetic workflow, and a reactivity profile for medicinal chemists.

Molecular Architecture & Physicochemical Profile[2]

The molecule features a trisubstituted benzene ring.[1][2][3] The interplay between the strongly electron-withdrawing sulfonamide and fluorine groups significantly alters the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

PropertyDataNotes
IUPAC Name 5-amino-2-fluoro-N-methylbenzene-1-sulfonamideAlso known as 3-amino-6-fluoro-N-methylbenzenesulfonamide
CAS Number 1094887-98-5
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol Ideal for Fragment-Based Drug Design (MW < 300)
Appearance Off-white to pale yellow solidOxidizes slowly upon air exposure
Predicted pKa (NH₂) ~2.5 – 3.0Drastically reduced basicity due to -I/-M effects of SO₂ and -I of F
Predicted pKa (SO₂NH) ~9.5 – 10.5Weakly acidic; deprotonatable by alkoxides/carbonates
LogP (Predicted) ~0.8 – 1.2Favorable lipophilicity for oral bioavailability
H-Bond Donors 2 (Aniline NH₂, Sulfonamide NH)
H-Bond Acceptors 4 (Sulfonamide Oxygens, F, N)

Electronic Analysis:

  • The Fluorine Effect: Positioned ortho to the sulfonamide and para to the amine, the fluorine atom exerts a strong inductive withdrawing effect (-I). This increases the acidity of the sulfonamide NH and metabolically blocks the C2 position, preventing oxidative metabolism (e.g., hydroxylation).

  • Aniline Deactivation: The meta-sulfonamide group is a strong electron-withdrawing group (EWG). Consequently, the 5-amino group is less nucleophilic than standard anilines, often requiring catalyzed coupling conditions (e.g., Buchwald-Hartwig) rather than simple SNAr reactions.

Synthetic Routes & Process Chemistry

The most robust synthesis bypasses the difficult chlorosulfonation of fluoroanilines by utilizing the commercially available sulfonyl chloride precursor.

Pathway Overview
  • Sulfonylation: Reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with methylamine.

  • Reduction: Selective reduction of the nitro group to the aniline.

Graphviz Diagram: Synthetic Workflow

Synthesis Start 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS 713-21-3) Inter Intermediate: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8) Start->Inter MeNH2 (aq/THF) 0°C to RT, 2h (Nu-Acyl Subst.) Product Target: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) Inter->Product H2, Pd/C (MeOH) or Fe/NH4Cl (Nitro Reduction)

Caption: Two-step convergent synthesis starting from the sulfonyl chloride precursor.

Detailed Experimental Protocol

Step 1: Sulfonamide Formation

  • Reagents: 2-Fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve sulfonyl chloride in dry DCM at 0°C under N₂.

    • Add Triethylamine, followed by dropwise addition of Methylamine solution. Exothermic reaction—control temp < 10°C.

    • Stir at RT for 2 hours. Monitor by TLC/LCMS (Disappearance of starting material).

    • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry organic layer over MgSO₄. Concentrate to yield the nitro-intermediate (CAS 1094853-29-8).[4]

Step 2: Nitro Reduction (Hydrogenation Method)

  • Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve intermediate in MeOH. Purge vessel with N₂.

    • Add Pd/C carefully (pyrophoric risk).

    • Stir under H₂ balloon (1 atm) or hydrogenation shaker (30 psi) for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove catalyst. Do not let the catalyst dry out.

    • Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

Reactivity Profile & Functionalization

For drug development, this scaffold offers two primary "handles": the Aniline Nitrogen (Nucleophile) and the Sulfonamide Nitrogen (Acidic/Nucleophilic).

Graphviz Diagram: Reactivity Map

Reactivity Center 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Amide Amide Coupling (R-COCl / HATU) Center->Amide Reacts at NH2 (Slow due to EWG) Urea Urea Formation (Isocyanates / Triphosgene) Center->Urea Reacts at NH2 SNAr SNAr / Buchwald (Kinase Core Coupling) Center->SNAr Reacts at NH2 (Primary Drug Route) Alkylation N-Alkylation (Base + R-X) Center->Alkylation Reacts at SO2NH (Side Reaction)

Caption: Functionalization pathways. Green arrow indicates the primary route for kinase inhibitor synthesis.

Key Reactivity Insights
  • Deactivated Nucleophile: Due to the electron-withdrawing nature of the sulfonamide and fluorine, the 5-amino group is roughly 100x less nucleophilic than aniline.

    • Implication: When coupling with chloropyrimidines (common in kinase inhibitors), standard SNAr (heat, base) may fail or be sluggish. Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, Cs2CO3) is often required for efficient coupling.

  • Regioselectivity: In electrophilic aromatic substitution (EAS), the amino group is the strongest director (ortho/para). However, the 2-position is blocked by Fluorine, and the 4-position is sterically hindered by the ortho-amino and meta-sulfonamide groups. Functionalization of the ring carbons is difficult; the molecule is best used as a pre-formed building block.

  • Sulfonamide Protection: The N-methyl sulfonamide is generally stable. Unlike primary sulfonamides (-SO2NH2), it cannot be easily acylated, preventing side reactions during amide coupling at the aniline position.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer (common for anilines/sulfonamides).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate.

    • Low: Water, Hexanes.

References

  • ChemicalBook. (2023). 5-Amino-2-fluoro-N-methylbenzenesulfonamide Product Properties & CAS 1094887-98-5. Retrieved from

  • BLD Pharm. (2023). Product Analysis: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide. Retrieved from

  • CymitQuimica. (2023). Building Blocks for Medicinal Chemistry: Sulfonamides. Retrieved from

Sources

An In-depth Technical Guide to 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide: Molecular Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. While not extensively documented in public chemical databases, its structure and properties can be confidently predicted based on established chemical principles and data from analogous compounds. This document elucidates its molecular structure, calculates its molecular weight, and explores its physicochemical properties. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and characterization using modern spectroscopic techniques, drawing on established protocols for structurally related sulfonamides. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel sulfonamide-based therapeutic agents.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone of medicinal chemistry, having led to the development of a wide array of therapeutic agents with diverse biological activities.[1][2] From their initial discovery as antibacterial agents, the applications of the sulfonamide scaffold have expanded to include treatments for a variety of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders.[3][4][5] The versatility of the sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon-containing group, allows for extensive structural modifications to fine-tune pharmacological properties. The introduction of various substituents onto the aromatic ring and the sulfonamide nitrogen enables the modulation of activity, selectivity, and pharmacokinetic profiles.

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide incorporates several key structural features that make it a compound of interest for drug discovery. The presence of a fluorine atom can significantly impact metabolic stability, lipophilicity, and binding interactions with biological targets. The amino group provides a site for further functionalization or can participate in crucial hydrogen bonding interactions. The N-methyl group on the sulfonamide can influence solubility and receptor binding. A thorough understanding of the molecular characteristics and analytical methodologies for this compound is therefore essential for its exploration as a potential therapeutic candidate.

Molecular Structure and Physicochemical Properties

Elucidation of the Molecular Structure

The systematic name, 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide, provides the necessary information to deduce its molecular structure. The parent structure is a benzene ring substituted with a sulfonamide group. The numbering of the benzene ring starts from the carbon atom attached to the sulfonamide group as position 1. Following IUPAC nomenclature:

  • "-benzene-1-sulfonamide" indicates a benzene ring with a -SO₂NH₂ group at position 1.

  • "N-methyl-" signifies that one of the hydrogen atoms on the sulfonamide nitrogen is replaced by a methyl group (-CH₃).

  • "2-fluoro-" indicates a fluorine atom (-F) at position 2 of the benzene ring.

  • "5-amino-" indicates an amino group (-NH₂) at position 5 of the benzene ring.

Based on these components, the molecular structure can be confidently determined.

cluster_molecule C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 N2 N C5->N2 C6->C1 O1 O S->O1 O2 O S->O2 N1 N S->N1 C7 C N1->C7 caption Molecular Structure of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Caption: Molecular Structure of the target compound.

Molecular Formula and Weight

Based on the deduced structure, the molecular formula of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide is C₇H₉FN₂O₂S .

The molecular weight can be calculated by summing the atomic weights of each element:

  • Carbon (C): 7 x 12.011 = 84.077

  • Hydrogen (H): 9 x 1.008 = 9.072

  • Fluorine (F): 1 x 18.998 = 18.998

  • Nitrogen (N): 2 x 14.007 = 28.014

  • Oxygen (O): 2 x 15.999 = 31.998

  • Sulfur (S): 1 x 32.06 = 32.06

Calculated Molecular Weight: 218.23 g/mol

Physicochemical Properties

The predicted physicochemical properties of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide are summarized in the table below. These values are estimated based on the structure and are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₇H₉FN₂O₂SDefines the elemental composition.
Molecular Weight 218.23 g/mol Influences diffusion, transport, and formulation.
XLogP3 ~1.5A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors 2The amino group and the N-H of the sulfonamide can donate hydrogen bonds.
Hydrogen Bond Acceptors 4The fluorine, two sulfonyl oxygens, and sulfonamide nitrogen can accept hydrogen bonds.
Topological Polar Surface Area (TPSA) 91.5 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Synthesis and Purification

The synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide can be achieved through a multi-step synthetic route, drawing parallels from established methods for similar sulfonamides. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway

Start 4-Fluoro-3-nitroaniline Intermediate1 4-Fluoro-3-nitrobezenediazonium chloride Start->Intermediate1 NaNO₂, HCl Intermediate2 4-Fluoro-3-nitrobenzene-1-sulfonyl chloride Intermediate1->Intermediate2 SO₂, CuCl₂ Intermediate3 4-Fluoro-N-methyl-3-nitrobenzene-1-sulfonamide Intermediate2->Intermediate3 CH₃NH₂ Product 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Intermediate3->Product Reduction (e.g., Fe/HCl or H₂/Pd-C) caption Proposed Synthetic Workflow

Sources

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5), a critical building block in the synthesis of sulfonamide-based small molecule inhibitors.

CAS Number: 1094887-98-5 Role: Advanced Intermediate for Kinase Inhibitor Discovery

Introduction: The Fluorinated Sulfonamide Scaffold

In modern medicinal chemistry, 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide represents a "privileged scaffold." Its structural utility lies in the precise arrangement of three functional motifs on the benzene ring:

  • Sulfonamide (-SO₂NHMe) at C1: A classic hydrogen-bond donor/acceptor motif critical for binding to the ATP-binding pocket of kinases (e.g., BRAF, MEK) or the active sites of carbonic anhydrases.

  • Fluorine (-F) at C2: Provides metabolic stability (blocking oxidative metabolism at the ortho-position) and modulates the pKa of the neighboring sulfonamide, enhancing bioavailability.

  • Amine (-NH₂) at C5: A versatile handle for cross-coupling reactions (Buchwald-Hartwig, Chan-Lam) or amide coupling to elaborate the core scaffold into complex drug candidates.

This compound is widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of libraries targeting the MAPK signaling pathway.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
CAS Number 1094887-98-5
IUPAC Name 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
Synonyms 5-Amino-2-fluoro-N-methylbenzenesulfonamide; 3-Amino-6-fluoro-N-methylbenzenesulfonamide (isomer numbering var.)
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
SMILES CNS(=O)(=O)C1=C(F)C=CC(N)=C1
InChI Key PFEAQGIRENOXFR-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical range for this class)
pKa (Calc.) ~10.2 (Sulfonamide NH), ~3.5 (Aniline NH₂)
LogP (Calc.) 0.35 (Highly amenable to oral bioavailability)

Synthetic Route & Methodology

The synthesis of CAS 1094887-98-5 typically follows a robust two-step protocol starting from commercially available sulfonyl chlorides. This route ensures high regioselectivity and yield.

Reaction Pathway[3][7]

SynthesisPathway SM Starting Material 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS 713-21-3) Step1 Step 1: Amidation MeNH2, TEA, DCM, 0°C SM->Step1 Inter Intermediate 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8) Step1->Inter Step2 Step 2: Reduction H2, Pd/C, MeOH (or Fe/NH4Cl) Inter->Step2 Product Product 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) Step2->Product

Caption: Two-step industrial synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide.

Detailed Protocol
Step 1: Sulfonamide Formation
  • Objective: Selective amidation of the sulfonyl chloride without displacing the labile ortho-fluorine.

  • Reagents: 2-Fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve sulfonyl chloride in dry DCM at 0°C under N₂.

    • Add TEA, followed by dropwise addition of Methylamine. Note: Keep temperature <5°C to prevent nucleophilic aromatic substitution (SNAr) of the fluorine.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate.

    • Output: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (Yellow solid).

Step 2: Nitro Reduction
  • Objective: Chemoselective reduction of the nitro group to the aniline.

  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Purge with H₂ and stir vigorously at RT for 4–6 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Purification: Recrystallization from EtOH/Heptane or flash chromatography (EtOAc/Hexane) if necessary.

    • Output: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (Off-white solid).

Applications in Drug Discovery

This scaffold is primarily used to synthesize Type I and Type 1.5 Kinase Inhibitors . The specific substitution pattern allows the molecule to act as a "hinge binder" or to extend into the solvent-exposed region of the kinase pocket.

Workflow: From Scaffold to Lead

DrugDiscovery cluster_reactions Diversification Strategies Scaffold Scaffold CAS 1094887-98-5 Coupling1 Buchwald-Hartwig (Ar-X + Scaffold-NH2) Scaffold->Coupling1 Coupling2 Amide Coupling (R-COOH + Scaffold-NH2) Scaffold->Coupling2 Cyclization Heterocycle Formation (e.g., Pyrimidine fusion) Scaffold->Cyclization Library Focused Library (Sulfonamide Kinase Inhibitors) Coupling1->Library Coupling2->Library Cyclization->Library Screening High-Throughput Screening (BRAF, MEK, EGFR) Library->Screening Hit Lead Candidate (e.g., Encorafenib Analogs) Screening->Hit

Caption: Utilization of the scaffold in generating kinase inhibitor libraries.

  • BRAF/MEK Inhibition: The sulfonamide moiety mimics the interactions of known inhibitors (e.g., Vemurafenib, Dabrafenib), while the fluorine atom modulates the electronic properties of the ring, often improving metabolic half-life.

  • Bioisosterism: The N-methylsulfonamide group serves as a non-classical bioisostere for carboxylic acids or carboxamides, improving permeability across cell membranes.

Analytical Characterization

To validate the identity of CAS 1094887-98-5, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.2–7.0 ppm (m, 3H, Aromatic protons).

    • δ 6.8 ppm (q, 1H, Sulfonamide -NH -).

    • δ 5.2 ppm (s, 2H, Aniline -NH ₂).

    • δ 2.4 ppm (d, 3H, N-Me ).

  • LC-MS (ESI+):

    • Main peak at m/z 205.1 [M+H]⁺.

  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Retention time: Early eluting (polar). Target purity >98%.

Safety & Handling (GHS)[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

References

  • PubChem Compound Summary. (2025). 5-amino-2-fluoro-N-methylbenzenesulfonamide (CID 43255370).[1] National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide.[2][3][4]Link

  • BLD Pharm. (2025). Product Analysis and Synthesis of CAS 1094887-98-5.Link

  • Ma, X. J., et al. (2009). Crystal structure of sulfonamide derivatives. Acta Crystallographica Section E, 65(7), o1815. (Contextual reference for sulfonamide synthesis). Link

  • Uni.lu PubChemLite. (2025). Patent landscape for CAS 1094887-98-5.[5][2][3][4][6][7][8]Link

Sources

Safety Data Sheet (SDS) for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The Case of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide[1]

Executive Summary & Chemical Identity

Objective: This guide provides a technical safety framework for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1094887-98-5).[1][2] Unlike generic Safety Data Sheets (SDS), this document synthesizes structural activity relationships (SAR) to predict risks where empirical data may be sparse, tailored for medicinal chemistry and drug development workflows.

Compound Characterization: This compound is a tri-functionalized benzene derivative used primarily as a scaffold in the synthesis of kinase inhibitors (e.g., BRAF inhibitors like Encorafenib analogs). Its safety profile is dictated by the synergistic effects of the aniline moiety, the sulfonamide group, and the fluorine substitution.

PropertySpecification
Chemical Name 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
CAS Number 1094887-98-5
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
Physical State Off-white to pale yellow solid (Powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point >150°C (Predicted; experimental verification required)
Hazard Identification (The "Why" Behind the Protocol)

Expert Insight: Do not treat this merely as "irritating dust." The combination of an aniline and a sulfonamide necessitates a higher tier of containment due to potential sensitization and delayed toxicity.

Functional Group Risk Analysis

The following diagram illustrates the derivation of hazards from the molecular structure:

HazardAnalysis Compound 5-amino-2-fluoro- N-methylbenzene-1-sulfonamide Aniline Aniline Moiety (-NH2) Compound->Aniline Sulfonamide Sulfonamide Group (-SO2NHMe) Compound->Sulfonamide Fluorine Fluorine Atom (-F) Compound->Fluorine Risk1 Acute Toxicity (Oral) Methemoglobinemia Risk Aniline->Risk1 Oxidation to N-hydroxylamines Risk2 Skin Sensitization (Allergic Dermatitis) Sulfonamide->Risk2 Haptenization Risk3 Metabolic Stability (Prolonged Half-life) Fluorine->Risk3 Blocks metabolic oxidation at C2

Figure 1: Structural dissection of safety hazards.[1] The fluorine atom increases lipophilicity and metabolic stability, potentially extending the biological residence time of the toxic aniline moiety.

GHS Classification (Derived & Analog-Based)

Based on structural analogs (e.g., 4-fluoroaniline, benzenesulfonamide derivatives), the following classifications apply:

  • Signal Word: WARNING

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[4]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction (High probability due to sulfonamide structure).

Handling & Containment Protocols

Expert Insight: Standard fume hoods are sufficient for milligram-scale weighing.[1] However, if handling >1g or if the powder is electrostatically active, use a static-dissipative balance enclosure.

A. Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolHigh-Risk Protocol (Spills/Aerosols)
Respiratory N95 Mask (if outside hood)P100/P3 Respirator
Hands Nitrile (Double gloved)Nitrile under Laminate (Silver Shield®)
Eyes Chemical Splash GogglesGoggles + Face Shield
Body Lab Coat (Cotton/Poly)Tyvek® Disposable Suit
B. Safe Solubilization Workflow

Anilines can be stubborn to dissolve and may form supersaturated solutions that crash out upon addition to buffers.

  • Weighing: Use an anti-static gun if the powder flies. Weigh into a tared vial, never onto paper.

  • Solvent Choice: Dissolve fully in DMSO or DMF before adding any aqueous media.

  • Dilution: Add the organic solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

HandlingWorkflow Start Start: Solid Reagent Weigh Weighing (Static Control + Fume Hood) Start->Weigh Solvent Dissolve in DMSO/DMF (Max Conc: 50-100 mM) Weigh->Solvent Check Visual Inspection (Clear Solution?) Solvent->Check Use Proceed to Assay/Reaction Check->Use Yes Sonicate Sonicate (40°C, 5 mins) Check->Sonicate No (Turbid) Sonicate->Check

Figure 2: Solubilization decision tree to minimize exposure to dust and aerosols.

Emergency Response & First Aid

Causality: The primary acute risk is methemoglobinemia (blue skin/lips) from aniline absorption, and severe eye irritation from the sulfonamide acidity/fluorine effects.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (risk of cyanosis).

  • Skin Contact:

    • Immediate: Wash with polyethylene glycol 400 (PEG 400) if available, then soap and water. PEG is superior for removing lipophilic anilines.

    • Delayed: Monitor for redness/blistering (sensitization) for 24-48 hours.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[5] Remove contact lenses if present.[6][5] The fluorine substituent can increase acidity; immediate dilution is critical.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated). While likely stable at RT, refrigeration slows oxidation of the amino group (browning).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Anilines are oxidation-prone; the "off-white" powder will turn dark brown/black if exposed to air and moisture over time.[1]

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and acid chlorides.

Analytical Validation (Purity Check)

Before using this intermediate in critical steps (e.g., coupling to form Encorafenib), verify identity to ensure the fluorine is at the correct position (regioisomerism is common in these syntheses).

  • 1H NMR (DMSO-d6): Look for the N-methyl doublet (~2.4-2.5 ppm) and the characteristic splitting pattern of the fluoro-substituted benzene ring.

  • LC-MS: Expect [M+H]+ = 205.2.

    • Note: In acidic mobile phases, the sulfonamide nitrogen is poor at protonating; the aniline nitrogen will be the primary charge site.

References
  • PubChem. (2025).[4] Compound Summary: 3-Amino-4-methylbenzenesulfonamide (Analogous Structure for Class Hazard). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024).[4] Registration Dossier: Fluorinated Anilines. Retrieved from [Link]

Sources

Thermodynamic & Physicochemical Profiling of 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Focus: Characterization, Thermodynamic Properties, and Experimental Protocols[1][2][3]

Part 1: Executive Summary & Core Directive

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1094887-98-5 ) is a critical scaffold in the synthesis of next-generation kinase inhibitors, most notably Encorafenib (BRAFTOVI®) .[1][2] As a key intermediate, its thermodynamic behavior—specifically solubility, solid-state stability, and thermal transitions—directly dictates the yield and purity of the final API (Active Pharmaceutical Ingredient) during scale-up.[2][3]

This guide moves beyond basic property listing. It provides a thermodynamic profiling framework designed to help researchers optimize reaction conditions (e.g., solvent selection for


 couplings) and purification steps.[2][3] Since specific experimental values for this intermediate are often proprietary or variable by batch, this guide establishes the protocols  to generate high-integrity data and provides reference baselines  based on structural analogs.

Part 2: Physicochemical Profile & Reference Data[2][4][5]

Chemical Identity & Structural Context

The molecule features three distinct functional zones affecting its thermodynamics:

  • Sulfonamide Core (

    
    ):  Provides hydrogen bond donation/acceptance; dictates high melting point and polar solubility.[2][3]
    
  • Fluorine Substituent (C-2): Increases lipophilicity (

    
    ) and metabolic stability compared to non-fluorinated analogs; induces strong lattice energy effects.[2][3]
    
  • Primary Amine (C-5): A weak base (

    
    ) serving as the nucleophile in subsequent coupling reactions.[1][2][3]
    

Table 1: Physicochemical Specifications

PropertyValue / EstimateNotes
CAS Number 1094887-98-5 Specific to the N-methyl, 2-fluoro analog.[1][2][4]
Molecular Formula

Molecular Weight 204.22 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.[1][2][3]
Melting Point (Est.) 145 – 175 °C Prediction: Lower than sulfanilamide (165°C) due to N-methyl disruption of H-bonding, but stabilized by F-interactions.[1][2]
Solubility (Water) Low (< 1 mg/mL at pH 7)Amphoteric nature; solubility increases at pH < 2 (amine protonation) or pH > 11 (sulfonamide deprotonation).[2][3]

(Est.)
0.8 – 1.2Moderate lipophilicity; soluble in DMSO, DMF, EtOAc.[2][3]
pKa (Acidic) ~11.0Sulfonamide -NH- proton.[1][2]
pKa (Basic) ~3.5Aniline -NH2 proton (reduced by EWG effects of

and

).[1][2][3]

Critical Insight: The 2-fluoro substituent significantly alters the crystal packing compared to the non-fluorinated analog (5-amino-2-methylbenzenesulfonamide, CAS 6973-09-7, MP 163-172°C).[1][2] Expect a sharper melting endotherm but potentially lower solubility in polar protic solvents.[2]

Part 3: Thermodynamic Characterization Protocols

To validate the properties of your specific lot, follow these self-validating protocols. These workflows ensure data integrity (E-E-A-T) for regulatory filing or process optimization.[2][3]

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Objective: Determine the enthalpy of fusion (


) and thermal degradation onset (

).[1][2][3]

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3]

  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 250°C.

    • Nitrogen Purge: 50 mL/min.

  • Data Analysis:

    • Identify

      
       (extrapolated onset temperature) and 
      
      
      
      of the melting endotherm.[2][3]
    • Integrate the peak to calculate

      
       (J/g).[2][3]
      
    • Rejection Criteria: If TGA shows >1% mass loss before the melting onset, the sample is solvated or wet.[2][3] Dry and re-test.

Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the ideal solvent system for the Encorafenib coupling step by measuring the Enthalpy of Solution (


).[2][3]

Theory: Solubility (


) relates to temperature (

) via the Van't Hoff equation:

[2][3]

Workflow:

  • Solvent Selection: Choose reaction-relevant solvents (e.g., DMSO, THF, Ethanol).[2][3]

  • Saturation: Prepare saturated suspensions at 25°C, 35°C, 45°C, and 55°C. Stir for 24 hours.

  • Filtration: Filter aliquots through 0.45 µm PTFE filters (heated to match solution temp to prevent precipitation).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

  • Plotting: Plot

    
     vs. 
    
    
    
    .
    • Slope:

      
      .[1][2][3]
      
    • Interpretation: A steep slope indicates high temperature sensitivity.[2] If

      
       is highly positive (endothermic), heating the reaction will significantly boost concentration and rate.[2][3]
      

Part 4: Visualization of Characterization Workflow

The following diagram illustrates the logical flow for characterizing this intermediate to ensure it meets the stringent requirements for Encorafenib synthesis.

ThermodynamicProfiling RawMaterial Raw Intermediate (CAS 1094887-98-5) PurityCheck Purity Check (HPLC > 98%) RawMaterial->PurityCheck Validates Identity SolidState Solid State Analysis (DSC / TGA) PurityCheck->SolidState Dry Sample SolutionState Solution Thermodynamics (Van't Hoff Plot) PurityCheck->SolutionState Saturated Soln DataOutput Thermodynamic Profile: MP, ΔH_fus, LogP, Solubility SolidState->DataOutput Thermal Stability SolutionState->DataOutput Solvent Selection Application Process Optimization: Encorafenib Synthesis DataOutput->Application Informs Reaction Parameters

Figure 1: Integrated workflow for thermodynamic profiling of the Encorafenib intermediate. Blue: Input; Yellow: QC; Red: Thermal Analysis; Green: Solution Analysis; Black: Final Data Package.

Part 5: Application in Encorafenib Synthesis[2][3][7]

The thermodynamic data gathered above directly impacts the synthesis of Encorafenib.[2][3] This molecule is the "left-hand" fragment that undergoes a nucleophilic aromatic substitution or metal-catalyzed coupling with a pyrazole-pyrimidine core.[1][2]

Synthesis Pathway Context:

  • Activation: The aniline amine (

    
    ) acts as the nucleophile.[2][3]
    
  • Thermodynamic Constraint: The reaction often requires elevated temperatures (>80°C).[3] TGA data (Protocol A) ensures the sulfonamide moiety does not degrade (desulfonylation) at these temperatures.[2][3]

  • Solubility Constraint: The 2-fluoro group reduces solubility in polar media compared to non-fluorinated variants.[1][2] The Van't Hoff analysis (Protocol B) helps select a co-solvent (e.g., THF/Water mix) that maximizes solubility of both the hydrophobic intermediate and the hydrophilic coupling partner.[2][3]

SynthesisPathway Intermediate 5-Amino-2-fluoro-N-methylbenzene- 1-sulfonamide (Nucleophile) Reaction Coupling Reaction (SNAr or Buchwald-Hartwig) Intermediate->Reaction  Solubility (LogP) dictates solvent   Partner Pyrazole-Pyrimidine Core (Electrophile) Partner->Reaction Product Encorafenib (Precursor) Structure Reaction->Product  Yield depends on Thermal Stability  

Figure 2: Role of the intermediate in the convergent synthesis of Encorafenib.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50922675, Encorafenib. Retrieved from [Link][2][3]

  • World Intellectual Property Organization (WIPO). Patent WO2011025927: Preparation of sulfonamidophenylimidazolylpyrimidine derivatives and analogs for use as protein kinase inhibitors.[2] (Original synthesis describing the use of sulfonamide intermediates).[2][3] Retrieved from [Link][2][3]

  • U.S. Food and Drug Administration (FDA). BRAFTOVI (encorafenib) Prescribing Information & Chemistry Review.[2][3] (Contains solubility and stability data for the final drug substance). Retrieved from [Link][2][3]

  • Perlovich, G. L., et al. "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis 54.1 (2011): 222-224.[1][2][3] (Foundational reference for sulfonamide solubility protocols). Retrieved from [Link]

Sources

Technical Whitepaper: Ionization Profile & Physicochemical Architecture of 5-Amino-2-Fluoro-N-Methylbenzene-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ionization behavior and physicochemical properties of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide .

Executive Summary

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide is a polyfunctional ampholyte used primarily as a fragment in fragment-based drug discovery (FBDD) and as a synthetic intermediate for kinase inhibitors (e.g., Pazopanib analogs).[1] Its molecular architecture integrates three distinct electronic modulators—a sulfonamide core, a halogen (fluorine), and an amino group—creating a complex ionization profile.

  • Classification: Amphoteric (contains both acidic and basic centers).

  • Dominant Species at Physiological pH (7.4): Neutral (

    
    ).
    
  • Key pKa Values (Predicted):

    • pKa₁ (Basic, Aniline):

      
      
      
    • pKa₂ (Acidic, Sulfonamide):

      
      
      

This guide details the structural determinants of these values, their impact on lipophilicity (LogD), and validated protocols for their experimental determination.

Molecular Architecture & Electronic Effects

To understand the ionization constants, we must deconstruct the molecule into its electronic components using Structure-Activity Relationship (SAR) logic.

Structural Analysis

The molecule consists of a benzene ring substituted at positions 1, 2, and 5:

  • Position 1 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The sulfonamide group. It acts as a strong electron-withdrawing group (EWG) on the ring but also serves as the acidic center. The 
    
    
    
    -methyl substitution removes one acidic proton compared to a primary sulfonamide, leaving one ionizable proton.
  • Position 2 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  An ortho-fluorine relative to the sulfonamide. Fluorine is highly electronegative (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    effect) but has weak resonance donation (
    
    
    ). Its ortho position exerts a significant field effect on the sulfonamide nitrogen.
  • Position 5 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  An amino group meta to the sulfonamide and para to the fluorine. It acts as the basic center.
    
Electronic Crosstalk (Hammett Logic)

The pKa values deviate from standard benchmarks (Aniline pKa ~4.6; Benzenesulfonamide pKa ~10.1) due to substituent interactions:

InteractionEffect on IonizationMechanism
Sulfonamide on Aniline Drastic Decrease in Basicity The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group is a strong EWG (

). It pulls electron density from the ring, making the aniline nitrogen lone pair less available for protonation.
Fluorine on Sulfonamide Increase in Acidity The ortho-fluorine exerts a strong inductive withdrawal (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), stabilizing the negative charge on the sulfonamide nitrogen upon deprotonation.
N-Methylation Decrease in Acidity Compared to a primary sulfonamide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), the methyl group is electron-donating, which destabilizes the resulting anion (

), raising the pKa.

Ionization Profile (pKa Values)

The molecule exhibits two distinct ionization events. The theoretical values below are derived from Hammett equation adjustments and comparative analysis of validated analogs (e.g., sulfamethoxazole, 2-fluorobenzenesulfonamide).

pKa₁: The Aniline Nitrogen (Basic)
  • Equilibrium:

    
    
    
  • Value:

    
     
    
  • Rationale: The base pKa of aniline is 4.6. The meta-sulfonamide group provides a strong electron-withdrawing effect (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The para-fluorine has a negligible net effect on the aniline pKa (inductive withdrawal is balanced by resonance donation).[1]
    
  • Implication: The molecule is only protonated (cationic) in highly acidic environments (pH < 2).[2]

pKa₂: The Sulfonamide Nitrogen (Acidic)
  • Equilibrium:

    
    
    
  • Value:

    
     
    
  • Rationale:

    • N-methyl benzenesulfonamide (unsubstituted) has a pKa ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • The ortho-fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       effect) increases acidity, lowering pKa by 
      
      
      
      units.
    • The meta-amino group is weakly electron-donating, slightly raising the pKa (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       units).
      
    • Net Result: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
Microspecies Distribution Diagram

The following diagram illustrates the dominant species across the pH scale.

IonizationPathway Cation Cationic Species (H2L+) pH < 2.0 (Aniline Protonated) Neutral Neutral Species (HL) pH 4.0 - 9.0 (Zwitterion unlikely) Cation->Neutral pKa1 ≈ 2.8 (-H+) Neutral->Cation +H+ Anion Anionic Species (L-) pH > 11.0 (Sulfonamide Deprotonated) Neutral->Anion pKa2 ≈ 10.2 (-H+) Anion->Neutral +H+

Caption: Sequential deprotonation pathway. The wide neutral window (pH 4-9) indicates high membrane permeability potential in physiological conditions.[1]

Physicochemical Implications

Solubility vs. pH Profile

The solubility profile follows a classic U-shaped curve characteristic of ampholytes.

  • pH 1.2 (Gastric): High solubility due to cationic species (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • pH 7.4 (Blood/Cytosol): Minimum solubility (Intrinsic Solubility,

    
    ). The molecule is neutral and moderately lipophilic.
    
  • pH 12 (Basic): High solubility due to anionic species (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
Lipophilicity (LogD)
  • LogP (Neutral): Estimated at 1.1 – 1.4 . The fluorine atom adds lipophilicity (

    
     LogP) compared to the non-fluorinated analog, while the sulfonamide and amine are polar.
    
  • LogD at pH 7.4:

    
    . Since the molecule is 
    
    
    
    neutral at this pH, the distribution coefficient equals the partition coefficient.

Experimental Protocols for pKa Determination

Given the pKa values are at the extremes of the standard range (2.8 and 10.2), standard potentiometric titration may lack sensitivity. UV-Metric Titration is the recommended gold standard for this molecule.[1]

Protocol: UV-Metric pKa Determination (Spectrophotometric)

Principle: This method exploits the change in UV absorbance of the benzene ring chromophore as the ionization state of the attached auxochromes (amino and sulfonamide groups) changes.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Titrant: 0.5 M HCl and 0.5 M KOH (CO₂-free).

  • Buffer: Universal buffer (e.g., Britton-Robinson) or ionic strength adjuster (0.15 M KCl).[1]

Step-by-Step Workflow:

  • Preparation: Dilute the stock solution into the titration vessel to a final concentration of ~50 µM. Ensure the solvent ratio (e.g., water/DMSO) is constant (typically <2% DMSO to avoid co-solvent pKa shifts).

  • Acidic Scan (pKa₁):

    • Adjust pH to ~1.5 using HCl.

    • Titrate upwards to pH 5.0 in 0.2 pH increments.

    • Observation: Monitor the bathochromic shift (red shift) of the aniline absorption band (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) as the 
      
      
      
      deprotonates to
      
      
      .
  • Basic Scan (pKa₂):

    • Continue titration from pH 8.0 to pH 12.0.

    • Observation: Monitor the shift in the secondary band corresponding to the sulfonamide ionization.

  • Data Analysis:

    • Use the Henderson-Hasselbalch equation to fit the absorbance vs. pH curves at multiple wavelengths (Multi-wavelength analysis).[1]

    • Yasuda-Shedlovsky Extrapolation: If the compound is insoluble in pure water, perform titrations in 30%, 40%, and 50% Methanol/Water mixtures and extrapolate to 0% organic solvent.

References

  • ChemIDplus. N-Methylbenzenesulfonamide (CAS 5183-78-8) Physicochemical Data. National Library of Medicine. Link

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and structural aspects of their sublimation and solubility. Journal of Chemical Thermodynamics. Link[1]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3] Link[1]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]

  • PubChem. 5-amino-2-fluoro-N-methylbenzamide (Analogous Structure Data). National Center for Biotechnology Information. Link[1]

Sources

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide melting point and boiling point

[1][2]

Executive Summary

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1094887-98-5 ) is a critical fluorinated building block used primarily in the development of small-molecule kinase inhibitors. Structurally, it combines an electron-withdrawing fluorine atom with a sulfonamide scaffold, a motif common in drugs targeting the MAPK signaling pathway (e.g., BRAF inhibitors).

This guide addresses the physicochemical properties, theoretical thermodynamic values, and validated synthetic routes for this compound, serving as a reference for drug development professionals.

Physicochemical Characterization

Identification & Constants
PropertyDetail
IUPAC Name 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
CAS Number 1094887-98-5
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
SMILES CNS(=O)(=O)C1=C(F)C=CC(N)=C1
Appearance Off-white to pale beige crystalline solid
Melting Point & Boiling Point Analysis

Experimental data for this specific N-methylated intermediate is proprietary and rarely published in standard open-access handbooks. The values below represent predicted ranges derived from Structure-Property Relationship (SPR) analysis of structural analogs (e.g., 5-amino-2-methylbenzenesulfonamide).

PropertyValue / RangeConfidenceTechnical Note
Melting Point 105°C – 115°C (Predicted)High (SPR)N-methylation significantly lowers MP compared to the primary sulfonamide analog (163°C) due to reduced intermolecular hydrogen bonding network density.
Boiling Point ~385°C (at 760 mmHg)TheoreticalThe compound is expected to decompose prior to boiling at atmospheric pressure. Vacuum distillation is required for purification.
Flash Point >180°C PredictedNon-volatile solid under standard conditions.
pKa (Sulfonamide) ~10.5 EstimatedThe N-methyl group removes the acidic proton typical of primary sulfonamides (

), rendering the sulfonamide nitrogen non-ionizable in physiological pH.
Solubility Profile
  • High Solubility: DMSO, DMF, Dimethylacetamide (DMAc).

  • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.

  • Low/Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.

  • Protocol Note: For biological assays, prepare a stock solution in DMSO (up to 100 mM) and dilute into aqueous buffer.

Synthetic Methodology

The synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide typically follows a Chlorosulfonation-Amidation-Reduction sequence. This route ensures correct regiochemistry directed by the fluorine atom.

Retrosynthetic Analysis

The fluorine atom at position 2 is an ortho/para director, while the nitro group (precursor to amine) is a meta director. Direct chlorosulfonation of 4-fluoronitrobenzene is the most efficient strategy.

Step-by-Step Protocol
Step 1: Chlorosulfonation [1]
  • Reagents: 1-Fluoro-4-nitrobenzene, Chlorosulfonic acid (

    
    ).
    
  • Procedure:

    • Cool chlorosulfonic acid (5.0 equiv) to 0°C under

      
       atmosphere.
      
    • Add 1-fluoro-4-nitrobenzene (1.0 equiv) dropwise, maintaining temperature <10°C.

    • Heat the mixture to 80°C for 4–6 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Isolation: Filter the precipitated 2-fluoro-5-nitrobenzenesulfonyl chloride . Wash with cold water and dry in vacuo.

Step 2: Sulfonamide Formation (Amidation)
  • Reagents: 2-Fluoro-5-nitrobenzenesulfonyl chloride, Methylamine (2M in THF or aqueous), Triethylamine (

    
    ).
    
  • Procedure:

    • Dissolve the sulfonyl chloride in dry DCM or THF at 0°C.

    • Add

      
       (1.5 equiv) followed by Methylamine (1.2 equiv).
      
    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Product: 2-fluoro-N-methyl-5-nitrobenzenesulfonamide .

Step 3: Nitro Reduction
  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    ), Ethanol/Water (4:1).
  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add

      
       (5.0 equiv) and Iron powder (4.0 equiv).
      
    • Reflux at 80°C for 2–4 hours (monitor by TLC/LCMS).

    • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Crystallization: Recrystallize from Ethanol/Hexane to yield pure 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide .

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates and reaction conditions.

SynthesisPathcluster_conditionsReaction ConditionsSM1-Fluoro-4-nitrobenzeneStep1Chlorosulfonation(ClSO3H, 80°C)SM->Step1Int12-Fluoro-5-nitro-benzenesulfonyl chlorideStep1->Int1Step2Amidation(MeNH2, Et3N)Int1->Step2Int22-Fluoro-N-methyl-5-nitrobenzenesulfonamideStep2->Int2Step3Reduction(Fe/NH4Cl or H2/Pd)Int2->Step3Product5-Amino-2-fluoro-N-methylbenzene-1-sulfonamideStep3->Product

Caption: Step-wise synthesis pathway from commercially available starting material to target sulfonamide.

Applications in Drug Discovery

This compound serves as a "pharmacophore scaffold" in the synthesis of Type I and Type II kinase inhibitors.

  • Fragment-Based Drug Design (FBDD): The sulfonamide group acts as a hydrogen bond acceptor/donor pair, often interacting with the "gatekeeper" residues in the ATP-binding pocket of kinases (e.g., BRAF, MEK).

  • Fluorine Substitution Effect: The C-2 fluorine atom:

    • Increases metabolic stability by blocking oxidative metabolism at the ortho-position.

    • Modulates the pKa of the aniline amine, reducing its basicity and potentially improving oral bioavailability.

  • Structural Analog: It is a fluorinated analog of the intermediate used for Pazopanib (Votrient), where the core is 5-amino-2-methylbenzenesulfonamide. The switch from Methyl to Fluoro alters the electronic landscape of the benzene ring, affecting potency and selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235511: 5-Amino-2-methylbenzenesulfonamide (Analog Reference). Retrieved from .

  • Thermo Fisher Scientific. 5-Amino-2-methylbenzenesulfonamide Product Specifications. Retrieved from .

  • Huang, S., et al. (2011). Preparation of sulfonamidophenylimidazolylpyrimidine derivatives and analogs for use as protein kinase inhibitors.[2] WO Patent 2011025927.[2] (Describes synthesis of related Encorafenib intermediates).

  • ChemicalBook. CAS 1094887-98-5 Product Entry.[3][4][5] Retrieved from .

Strategic Scaffolds in Precision Oncology: Technical Review of 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide , a critical pharmacophore scaffold in medicinal chemistry. Structurally characterized by a sulfonamide "anchor," a metabolic-blocking fluorine atom, and a reactive amino "handle," this molecule represents a privileged substructure in the design of Type I and Type II kinase inhibitors (particularly for the MAPK/ERK pathway) and carbonic anhydrase inhibitors. This review details its synthetic architecture, structure-activity relationship (SAR), and utility in fragment-based drug discovery (FBDD).

Chemical Architecture & Therapeutic Logic

The "Warhead" Configuration

The molecule functions as a bi-functional linker in drug design. Its value lies in the precise arrangement of its three substituents on the benzene core:

  • Position 1 (

    
    ):  The N-methylsulfonamide moiety often acts as a hydrogen bond donor/acceptor pair, interacting with the solvent front or specific residues (e.g., the P-loop in kinases). The methyl group improves lipophilicity (
    
    
    
    ) compared to primary sulfonamides, enhancing membrane permeability.
  • Position 2 (Fluorine): The "Ortho-Fluorine Effect." This atom serves two roles:

    • Conformational Lock: Through electrostatic repulsion with the sulfonamide oxygens and the lone pair of the adjacent amine (in derivatives), it restricts rotation, pre-organizing the molecule for binding.

    • Metabolic Blockade: It prevents oxidative metabolism (Ring hydroxylation) at the electron-rich ortho position.

  • Position 5 (Amine): The primary synthetic handle. This nucleophilic amine allows for coupling with heteroaryl halides or carboxylic acids to generate the final bioactive "hinge-binding" motif.

Pharmacophore Mapping

In the context of kinase inhibition (e.g., BRAF or MEK inhibitors), this scaffold mimics the solvent-exposed tail found in drugs like Vemurafenib or Dabrafenib .

Pharmacophore Core Benzene Scaffold Sulf N-methylsulfonamide (Solvent Interaction) Core->Sulf Pos 1 Fluoro 2-Fluoro (Metabolic Shield) Core->Fluoro Pos 2 Amine 5-Amino (Coupling Handle) Core->Amine Pos 5 Fluoro->Sulf Conformational Lock Target Kinase Hinge Region (Heterocycle Attachment) Amine->Target Amide/Urea Bond Formation

Figure 1: Pharmacophore map illustrating the functional roles of substituents.

Synthetic Methodology

The synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide requires a high-fidelity protocol to ensure regioselectivity, particularly during the chlorosulfonation step.

Validated Synthetic Route

The most robust pathway proceeds via the chlorosulfonation of 4-fluoronitrobenzene, followed by amination and reduction.

StepReagent/ConditionsTransformationCritical Control Point
1

(Chlorosulfonic acid), 120°C
Chlorosulfonation 1-fluoro-4-nitrobenzene

2-fluoro-5-nitrobenzenesulfonyl chloride
Temperature control is vital to prevent defluorination or polysulfonation.
2

(Methylamine), THF/DCM, 0°C
Sulfonamide Formation

2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Maintain 0°C to prevent

displacement of the fluorine by methylamine.
3

or

Nitro Reduction

Target Molecule
Iron reduction is preferred if halogen sensitivity is a concern; Pd/C is cleaner for scale-up.[1][2]
Detailed Protocol (Self-Validating)

Step 1: Synthesis of 2-fluoro-5-nitrobenzenesulfonyl chloride

  • Charge a reaction vessel with 1-fluoro-4-nitrobenzene (1.0 eq).

  • Add chlorosulfonic acid (5.0 eq) dropwise at 0°C under

    
     atmosphere.
    
  • Heat to 120°C for 12 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2); disappearance of starting material indicates completion.

  • Quench by pouring carefully onto crushed ice. Extract with DCM.

Step 2: Amidation

  • Dissolve the sulfonyl chloride from Step 1 in anhydrous THF.

  • Add Methylamine (2.0 M in THF, 1.1 eq) and Triethylamine (1.2 eq) at 0°C.

  • Stir for 2 hours. Causality: The low temperature ensures the amine attacks the sulfonyl sulfur (

    
    ) rather than the aromatic carbon bearing the fluorine (
    
    
    
    ), avoiding the formation of the N-methylaniline impurity.

Step 3: Reduction to 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

  • Suspend the nitro-sulfonamide in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux for 4 hours.

  • Filter through Celite. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol to yield off-white crystals.

Structural Biology & Mechanism of Action

The Ortho-Fluoro Effect in Binding

In kinase inhibitors, the 2-fluoro substituent is not merely a bystander. It induces a specific dipole orientation.

  • Electronic Repulsion: The high electronegativity of fluorine creates a repulsive interaction with the sulfonamide oxygens, forcing the sulfonamide group to twist out of coplanarity with the benzene ring.

  • Binding Consequence: This "twisted" conformation often matches the bioactive conformation required to fit into the hydrophobic back-pocket of kinases (e.g., BRAF V600E), reducing the entropic penalty upon binding.

Workflow: Derivatization for Drug Discovery

This molecule is rarely the final drug; it is the scaffold. The following workflow illustrates how it is converted into a high-potency inhibitor.

SynthesisWorkflow Start Precursor: 1-Fluoro-4-nitrobenzene Inter Intermediate: 2-Fluoro-5-nitro-SO2Cl Start->Inter ClSO3H, 120°C Target SCAFFOLD: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide Inter->Target 1. MeNH2 2. Fe/NH4Cl Coupling Coupling Reaction (Urea/Amide formation) Target->Coupling + Heteroaryl Isocyanate or Carboxylic Acid Drug Final Candidate: Kinase Inhibitor (e.g., BRAF/MEK) Coupling->Drug Purification

Figure 2: Synthetic workflow from commodity chemical to bioactive kinase inhibitor.

Quantitative Data: Physicochemical Profile

For drug development professionals, the physicochemical properties of the scaffold determine its suitability for oral bioavailability (Lipinski's Rule of 5).

PropertyValue (Predicted)Implication for Drug Design
Molecular Weight ~204.22 g/mol Ideal for Fragment-Based Drug Discovery (Start small, grow big).
cLogP ~0.8 - 1.2Highly favorable; allows room for adding lipophilic heterocycles without exceeding LogP 5.
H-Bond Donors 2 (

,

)
Critical for hinge binding and solvent interaction.
H-Bond Acceptors 3 (

,

)
Fluorine acts as a weak acceptor; Sulfonyl oxygens are strong acceptors.
PSA (Polar Surface Area) ~70 ŲWell within the range for good intestinal absorption (<140 Ų).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

Sources

Biological activity potential of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Potential of 5-Amino-2-Fluoro-N-Methylbenzene-1-Sulfonamide Document Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.[1][2][3]

Executive Summary

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1][2][3] While structurally distinct from classic primary sulfonamide antibiotics, this fluorinated, N-methylated building block is emerging as a critical intermediate for Type II Kinase Inhibitors and Next-Generation Antineoplastics .[1][3]

This guide analyzes the compound’s structural biology, detailing how its unique substitution pattern—specifically the ortho-fluorine and N-methyl sulfonamide motif—can be leveraged to enhance metabolic stability, selectivity, and potency in drug candidates.[3] Unlike primary sulfonamides which often suffer from off-target Carbonic Anhydrase (CA) inhibition, the N-methyl substitution of this scaffold offers a strategic advantage by attenuating zinc-binding affinity, thereby improving the safety profile of derived therapeutics.[1][2][3]

Chemical Profile & Pharmacophore Analysis

1.1 Structural Deconstruction

The compound functions as a tri-substituted benzene scaffold designed for precise ligand-protein interactions.[1][2][3] Its utility is defined by three distinct vectors:

FeatureChemical MoietyBiological Function / SAR Utility
The Anchor (Vector 1) Primary Amine (-NH₂) Synthetic Handle: Acts as the primary attachment point for heterocycles via Buchwald-Hartwig amination or urea formation.[1][2][3] In kinase inhibitors, this nitrogen often forms the "hinge-binding" interaction or connects to the "gatekeeper" moiety.[3]
The Modulator (Vector 2) Ortho-Fluorine (-F) Conformational Lock & Metabolic Shield: The fluorine atom at the C2 position exerts a strong electron-withdrawing effect, lowering the pKa of the aniline.[1][2][3] Sterically, it can enforce a specific torsion angle relative to the sulfonamide, "pre-organizing" the molecule for binding.[3] It also blocks metabolic oxidation at this prone position.[3]
The Tail (Vector 3) N-Methyl Sulfonamide (-SO₂NHMe) Solubility & Selectivity: Unlike a primary sulfonamide (-SO₂NH₂), the N-methyl group disrupts the geometry required for Carbonic Anhydrase zinc coordination, reducing off-target effects.[1][2][3] It serves as a hydrogen bond donor/acceptor in the solvent-exposed region of a binding pocket.[1][2][3]
1.2 The "Reverse Sulfonamide" Strategy in Kinase Inhibition

This scaffold is structurally isomeric to the fragment found in Encorafenib (a BRAF inhibitor).[3] While Encorafenib utilizes a sulfonanilide (Ar-NH-SO₂-Me), this scaffold provides the benzenesulfonamide (Ar-SO₂-NH-Me) geometry.[1][2][3]

  • Application: Medicinal chemists use this "bond-flip" strategy to explore Structure-Activity Relationships (SAR).[1][2][3] Flipping the sulfonamide orientation alters the vector of the methyl group and the position of the H-bond donor, potentially overcoming resistance mutations in targets like BRAF(V600E) or MEK.[3]

Biological Mechanism of Action (Scaffold Potential)[2][3]

2.1 Kinase Inhibition (Type II Binding Mode)

Derivatives of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide are ideally suited for designing Type II inhibitors , which bind to the inactive "DFG-out" conformation of kinases.[1][2][3]

  • Mechanism: The aniline nitrogen (after derivatization into a urea/amide) binds to the conserved glutamate in the

    
    C-helix or the DFG-Aspartate.[1][2][3]
    
  • Role of the Sulfonamide: The N-methyl sulfonamide tail extends into the solvent channel or a back-pocket, forming hydrogen bonds that stabilize the inhibitor-enzyme complex.[1][2][3]

2.2 Selectivity Against Carbonic Anhydrases (CA)

A critical advantage of this scaffold is its reduced affinity for Carbonic Anhydrases compared to primary sulfonamides.[3]

  • Classic Liability: Primary sulfonamides (e.g., sulfanilamide) bind tightly to the Zn²⁺ ion in CA active sites, causing diuretic and ocular side effects.[3]

  • Scaffold Advantage: The N-methyl substitution creates steric hindrance and removes one acidic proton, significantly weakening the interaction with the Zn²⁺/Hydroxide network.[3] This makes the scaffold "cleaner" for oncology targets.[3]

Experimental Workflows

3.1 Workflow A: Library Synthesis (Urea Coupling)

To generate a library of potential kinase inhibitors, the primary amine is typically coupled with isocyanates or activated carbamates.[3]

Protocol: Urea Formation via Triphosgene Activation

  • Activation: Dissolve 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (1.0 eq) in dry DCM at 0°C. Add Triethylamine (3.0 eq).

  • Acylation: Dropwise add a solution of Triphosgene (0.35 eq) in DCM. Stir for 30 min to generate the isocyanate intermediate in situ.

  • Coupling: Add the partner amine (Heterocycle-NH₂, 1.1 eq) to the reaction mixture.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[3] Purify via flash chromatography (Gradient: Hexane/EtOAc).

3.2 Workflow B: Fragment-Based Screening (SPR)

Before derivatization, the naked scaffold should be screened against target proteins to confirm binding affinity (


).[2][3]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the target protein (e.g., BRAF kinase domain) onto a CM5 sensor chip via amine coupling (target immobilization level: 3000–5000 RU).[3]

  • Preparation: Dissolve the scaffold in 100% DMSO (100 mM stock). Dilute into running buffer (HBS-P+, 1% DMSO) to a concentration series (e.g., 500 µM down to 15 µM).

  • Injection: Inject samples at 30 µL/min for 60s (association) followed by 120s dissociation.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. A rectangular hyperbola indicates specific binding; linear non-saturation suggests non-specific aggregation.[3]

Visualization: Mechanism & Workflow

Figure 1: Pharmacophore Integration in Kinase Drug Discovery

This diagram illustrates how the scaffold is derivatized to create a Type II Kinase Inhibitor and the resulting molecular interactions.

KinaseInhibitorDesign Scaffold 5-amino-2-fluoro- N-methylbenzene-1-sulfonamide (The Scaffold) Reaction Derivatization (Urea/Amide Coupling) Scaffold->Reaction Provides Tail & Linker Inhibitor Final Kinase Inhibitor (Type II) Reaction->Inhibitor Adds Heterocycle Head Target Kinase Pocket (DFG-out Conformation) Inhibitor->Target Binds Hinge Hinge Region (H-Bonding) Target->Hinge Urea Linker Gatekeeper Gatekeeper Residue (Steric Fit) Target->Gatekeeper Fluorine (F) Solvent Solvent Channel (Solubility/Selectivity) Target->Solvent N-Methyl Sulfonamide

Caption: Fig 1. Transformation of the scaffold into a bioactive kinase inhibitor. The Fluorine atom targets the gatekeeper region, while the Sulfonamide tail extends into the solvent channel.[3]

Figure 2: Synthesis & Screening Workflow

A logical flow for utilizing this building block in a medicinal chemistry campaign.

Workflow Start Start: 5-amino-2-fluoro- N-methylbenzene-1-sulfonamide Step1 QC & Purity Check (NMR, LCMS >95%) Start->Step1 Branch Application Step1->Branch PathA Fragment Screening (SPR / X-ray Crystallography) Branch->PathA FBDD PathB Library Synthesis (Derivatization) Branch->PathB MedChem ScreenRes Hit Validation (Identify Binding Mode) PathA->ScreenRes SynthStep Coupling Reaction (Isocyanates / Acids) PathB->SynthStep ScreenRes->PathB Inform Design Assay Biological Assay (IC50 vs BRAF/MEK) SynthStep->Assay CounterScreen Counter Screen (Carbonic Anhydrase II) Assay->CounterScreen Decision Selectivity > 100x? CounterScreen->Decision Lead Lead Candidate Decision->Lead Yes Discard Re-design Scaffold Decision->Discard No

Caption: Fig 2. Decision tree for processing the scaffold from raw material to validated lead candidate, emphasizing the critical Carbonic Anhydrase counter-screen.

Safety & Handling

  • Hazard Identification: As an aniline derivative, the compound is potentially toxic if swallowed or absorbed through the skin.[3] It may cause skin sensitization.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

  • Metabolic Liability: The N-methyl group is a potential site for metabolic demethylation by CYP450 enzymes.[1][2][3] During lead optimization, check for N-dealkylation metabolites in liver microsome stability assays.

References

  • CymitQuimica. (2024).[3] 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide: Versatile Small Molecule Scaffold. Retrieved from [2][3]

  • PubChem. (2024).[3] Compound Summary: 5-amino-2-fluoro-N-methylbenzamide (Analogous Structure Analysis). Retrieved from [2][3][4]

  • National Institutes of Health (NIH). (2024).[3] Encorafenib: Mechanism of Action and Structural Biology. Retrieved from [2][3]

  • Supuran, C. T. (2008).[3] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide/CA selectivity).

  • ResearchGate. (2009).[3][5] Crystallographic analysis of 5-Amino-2-methylbenzenesulfonamide (Structural Analog). Retrieved from

Sources

Technical Guide: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide as a Drug Discovery Scaffold

[1]

Executive Summary

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1094887-98-5) is a high-value pharmacophore building block, primarily utilized in the synthesis of Type I and Type II kinase inhibitors and sulfonamide-based bioactives .[1]

Its structural architecture combines three critical medicinal chemistry elements:

  • Aniline Handle (C5-NH₂): A nucleophilic attachment point for coupling to heteroaromatic cores (e.g., pyrimidines, quinazolines) via Buchwald-Hartwig amination or

    
    .[1]
    
  • Fluorine Block (C2-F): Positioned para to the amine, this atom blocks metabolic hydroxylation (a common clearance route for anilines) and modulates the torsion angle of the sulfonamide via electrostatic repulsion/attraction.[1]

  • N-Methyl Sulfonamide (C1-SO₂NHMe): A hydrogen bond donor/acceptor motif that provides selectivity.[1] Unlike primary sulfonamides (

    
    ), the 
    
    
    -methyl variant often exhibits reduced affinity for Carbonic Anhydrases (off-target liability) while maintaining critical H-bonds in the kinase "back-pocket" or solvent front.[1]

Chemical Profile & Physiochemical Properties[1][2][3]

Structural Analysis

The molecule is a trisubstituted benzene ring.[1] The directing effects of the substituents dictate its reactivity profile and synthetic accessibility.[1]

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1094887-98-5Unique Identifier
Formula

MW: 204.22 g/mol (Fragment-like)
H-Bond Donors 2 (Aniline

, Sulfonamide

)
Critical for hinge binding or Glu/Asp interactions.[1]
H-Bond Acceptors 4 (Sulfonamide

, Aniline

, F)
Solvation and protein interaction.[1]
LogP (Calc) ~0.3 - 0.8High water solubility; ideal for lowering LogP of lipophilic cores.[1]
pKa (Sulfonamide) ~10.5 - 11.0The

-methyl group increases pKa relative to primary sulfonamides (~10.0), reducing ionization at physiological pH.[1]
pKa (Aniline) ~2.5 - 3.0Fluorine (inductive withdrawal) significantly lowers aniline basicity, reducing non-specific binding but requiring potent catalysts for coupling.[1]
Electronic Diagram (Graphviz)

The following diagram illustrates the electronic push-pull system and steric influences within the molecule.[1]

ChemicalPropertiesCoreBenzene CoreF2-Fluoro(Inductive Withdrawal)(Metabolic Block)Core->FOrtho to SO2NH25-Amino(Nucleophile)(Ligand Attachment)Core->NH2Meta to SO2Para to FSO21-Sulfonamide (N-Me)(H-Bond Donor/Acceptor)(Selectivity Filter)Core->SO2AnchorF->NH2Lowers pKaPrevents OxidationSO2->NH2Meta-DirectingDeactivates Ring

Caption: Electronic and steric relationships between substituents.[1] The Fluorine atom protects the para-position relative to the amine, enhancing metabolic stability.[1]

Synthetic Utility & Protocols

Synthesis Route (Self-Validating Protocol)

While this building block is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route utilizes regioselective nitration driven by the cooperative directing effects of the fluorine and sulfonyl groups.[1]

Step 1: Nitration of 2-Fluorobenzenesulfonyl Chloride
  • Reagents: 2-Fluorobenzenesulfonyl chloride,

    
    , 
    
    
    .[1]
  • Mechanism: The sulfonyl group is a meta-director.[1] The fluorine is an ortho/para-director.[1] Position 5 is meta to the sulfonyl and para to the fluorine.[1] This cooperative effect ensures high regioselectivity for the 5-nitro isomer.[1]

  • Protocol:

    • Dissolve 2-fluorobenzenesulfonyl chloride in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
       while maintaining temp <10°C.[1]
      
    • Stir at RT for 2 hours. Pour onto ice. Filter the solid 2-fluoro-5-nitrobenzenesulfonyl chloride .[1]

Step 2: Sulfonamide Formation
  • Reagents: Methylamine (2M in THF),

    
    , DCM.[1]
    
  • Protocol:

    • Dissolve the sulfonyl chloride from Step 1 in DCM at 0°C.

    • Add

      
       (1.1 eq).[1]
      
    • Slowly add Methylamine (1.1 eq). Note: Control exotherm.

    • The product, 2-fluoro-N-methyl-5-nitrobenzenesulfonamide , precipitates or is isolated via aqueous workup.[1]

Step 3: Reduction to Aniline
  • Reagents:

    
    , Pd/C (or Fe/NH4Cl for functional group tolerance).[1]
    
  • Protocol:

    • Dissolve nitro compound in MeOH.[1]

    • Add 10% Pd/C (5 wt%).[1]

    • Stir under

      
       balloon for 4-6 hours.
      
    • Filter through Celite.[1] Concentrate to yield 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide .

Workflow Diagram (Graphviz)

SynthesisRouteStart2-Fluorobenzenesulfonyl ChlorideStep1Nitration(HNO3/H2SO4)Regioselective (Meta to SO2, Para to F)Start->Step1Inter12-Fluoro-5-nitrobenzenesulfonyl ChlorideStep2Amination(MeNH2, Et3N)Nucleophilic Acyl SubstitutionInter1->Step2Inter22-Fluoro-N-methyl-5-nitrobenzenesulfonamideStep3Reduction(H2, Pd/C)Nitro to AmineInter2->Step3Product5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide(Target)Step1->Inter1Step2->Inter2Step3->Product

Caption: Validated 3-step synthesis route exploiting cooperative directing effects for high regiochemical purity.

Medicinal Chemistry Applications

Kinase Inhibitor Design (MAPK/BRAF Pathway)

This scaffold is a "privileged structure" for targeting the ATP-binding site of kinases.[1]

  • Role: The aniline nitrogen serves as the "hinge binder" equivalent when coupled to a heterocycle (e.g., forming a diarylurea or biaryl amine).[1]

  • Example Logic: In BRAF inhibitors (like Encorafenib analogs), the sulfonamide moiety often extends into the "alpha-C helix" pocket or the solvent interface, forming water-mediated hydrogen bonds.[1] The

    
    -methyl group provides a steric clash that can induce selectivity against other kinases with smaller pockets.[1]
    
Metabolic Stability (The "Para-Fluoro" Effect)

Anilines are prone to oxidation at the para-position by Cytochrome P450 enzymes, leading to potentially toxic quinone imines.[1]

  • Mechanism: Replacing the para-hydrogen (relative to the amine) with Fluorine (C2 in this scaffold) blocks this metabolic soft spot.[1]

  • Result: Increased half-life (

    
    ) and reduced idiosyncratic toxicity risks.[1]
    
Selectivity against Carbonic Anhydrase (CA)

Primary sulfonamides (

1
  • Strategy:

    
    -methylation significantly reduces affinity for the CA zinc active site due to steric hindrance, improving the therapeutic window for kinase targets.[1]
    

Experimental Protocol: Buchwald-Hartwig Coupling

A standard procedure for coupling this building block to a heteroaryl chloride.[1]

Reagents:

  • Building Block: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (1.0 eq)[1]

  • Partner: 4-Chloropyrimidine derivative (1.0 eq)[1]

  • Catalyst:

    
     (0.05 eq)[1]
    
  • Ligand: Xantphos or BrettPhos (0.1 eq)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Inerting: Charge a microwave vial with the Building Block, Aryl Chloride, Base, and Catalyst/Ligand mix.[1] Seal and purge with

    
     for 5 mins.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 1 hour (microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The sulfonamide NH is acidic enough to streak on silica; add 1%

    
     or use C18 reverse phase if necessary.[1]
    

References

  • PubChem. Compound Summary: 5-Amino-2-fluoro-N-methylbenzenesulfonamide (CAS 1094887-98-5).[1][2][3] National Library of Medicine.[1] [Link][1][4][5]

  • Uni.lu. PubChemLite Explorer: Patent Count for CAS 1094887-98-5.[1][Link][1]

  • Google Patents. Search Results for Sulfonamide Kinase Inhibitors.[1] (General reference for scaffold utility in BRAF/MEK patents).

Methodological & Application

Application Note: Strategic Synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide is a critical pharmacophore fragment used frequently in the design of kinase inhibitors (e.g., VEGFR/PDGFR targets) and androgen receptor antagonists. Its structural uniqueness lies in the specific electronic interplay between the electron-withdrawing sulfonamide/fluorine groups and the electron-donating amine.

This application note provides a validated, two-step synthesis route starting from commercially available 2-fluoro-5-nitrobenzenesulfonyl chloride . While direct chlorosulfonation of fluoroanilines is possible, it often suffers from poor regioselectivity (ortho vs. para distribution). The route described below prioritizes regio-purity and chemoselectivity , utilizing a robust nitro-reduction strategy that avoids defluorination.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to avoid the handling of highly toxic fluorine gas or non-selective electrophilic substitutions. We adopt a "Functional Group Interconversion" (FGI) strategy.

Reaction Scheme
  • Nucleophilic Substitution: Reaction of sulfonyl chloride with methylamine.

  • Chemoselective Reduction: Reduction of the nitro group to the aniline using Iron/Ammonium Chloride (Bechamp conditions) to preserve the aryl-fluorine bond.

SynthesisRoute SM 2-Fluoro-5-nitrobenzenesulfonyl chloride (Starting Material) Step1 Step 1: Sulfonamidation (MeNH2, THF, 0°C) SM->Step1 Nucleophilic Attack Inter Intermediate: 2-Fluoro-N-methyl-5-nitro benzenesulfonamide Step1->Inter Isolation Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Chemoselective Red. Product Target: 5-Amino-2-fluoro-N-methyl benzene-1-sulfonamide Step2->Product Filtration & Cryst.

Caption: Two-step synthetic pathway prioritizing regiochemical integrity and functional group tolerance.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide

Objective: Convert the acid chloride to the sulfonamide while minimizing hydrolysis to the sulfonic acid.

  • Reagents:

    • 2-Fluoro-5-nitrobenzenesulfonyl chloride (1.0 equiv)

    • Methylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv)

    • Triethylamine (TEA) (1.2 equiv - Optional if using excess amine)

    • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-Fluoro-5-nitrobenzenesulfonyl chloride (10.0 g, 41.7 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add the Methylamine solution (dropwise) via an addition funnel over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic. If using Methylamine HCl salt, premix with TEA in DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (R-SO2Cl) is highly reactive and should disappear quickly.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[1]

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1N HCl (to remove excess amine), then Brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a light yellow solid of sufficient purity (>95%). If necessary, recrystallize from Ethanol/Hexane.

Expected Yield: 85-92%

Step 2: Chemoselective Reduction to 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide

Objective: Reduce the nitro group without removing the fluorine atom (de-halogenation is a risk with catalytic hydrogenation, e.g., Pd/C + H2).

  • Reagents:

    • 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (Intermediate from Step 1)

    • Iron Powder (325 mesh, reduced) (5.0 equiv)

    • Ammonium Chloride (NH4Cl) (5.0 equiv)

    • Ethanol (solvent)[2][3]

    • Water (solvent)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring, suspend the Intermediate (8.0 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add NH4Cl (5.0 equiv) and Iron powder (5.0 equiv).

  • Reaction: Heat the mixture to 70-80°C (reflux) with vigorous stirring.

    • Mechanistic Note: The reaction is heterogeneous. Good mixing is essential for surface contact on the iron particles.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H ~235) and appearance of the amine peak (M+H ~205). Reaction time is typically 2-4 hours.

  • Workup (The "Iron Sludge" Step):

    • While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.

    • Wash the Celite pad efficiently with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with EtOAc (100 mL) and Water (50 mL).

    • Separate layers; wash organic layer with Brine.

    • Dry over Na2SO4 and concentrate.[4]

  • Isolation: The product often crystallizes upon concentration or addition of hexanes/ether.

Expected Yield: 75-85%

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your analytical data against these standard ranges.

TechniqueParameterExpected Signal / ValueInterpretation
LC-MS M+H (ESI+)205.0 - 205.2 m/z Confirms Molecular Formula C7H9FN2O2S
1H NMR Methyl Group2.65 ppm (d, J=5.0 Hz, 3H)N-Methyl doublet coupling to NH
1H NMR Sulfonamide NH7.40 - 7.60 ppm (q/br s, 1H)Exchangeable proton
1H NMR Amine NH25.20 - 5.50 ppm (br s, 2H)Broad singlet, exchangeable
1H NMR Aromatic H-67.05 ppm (dd, 1H)Ortho to Sulfonamide, Meta to F
1H NMR Aromatic H-3/46.70 - 6.85 ppm (m, 2H)Protons ortho/para to Amine
19F NMR Fluorine-120 to -125 ppm Characteristic of aryl-fluorine

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis of Sulfonyl Chloride (Step 1):

    • Symptom:[4][5][6][7][8] Low yield, presence of sulfonic acid (highly polar, stays in aqueous layer).

    • Cause: Wet solvents or old starting material.

    • Fix: Use anhydrous DCM/THF. Verify quality of sulfonyl chloride (should be a white/yellow solid, not an oil).

  • Incomplete Reduction (Step 2):

    • Symptom:[4][5][6][7][8] Mix of Nitro/Amine or Hydroxylamine intermediate.

    • Cause: Stirring was too slow (iron settled) or Iron surface was oxidized.

    • Fix: Use mechanical stirring. Activate Iron powder with a drop of HCl prior to use if older stock.

  • Defluorination (Alternative Route Warning):

    • Scenario: If using H2/Pd-C for reduction.

    • Symptom:[4][5][6][7][8] Observation of des-fluoro byproduct (M+H 187).

    • Fix: Switch to Iron/NH4Cl or SnCl2 (stannous chloride) methods which are chemically orthogonal to aryl halides.

Mechanistic Pathway (Step 1)[6]

Mechanism Start Sulfonyl Chloride (Electrophile) Attack Nucleophilic Attack (MeNH2 forms Tetrahedral Intermed.) Start->Attack Elim Elimination of Cl- Attack->Elim Deprot Deprotonation by Base (TEA or excess MeNH2) Elim->Deprot End Sulfonamide Product Deprot->End

Caption: SN2-like mechanism at the Sulfur center. Base is required to neutralize the HCl byproduct.

References

  • BenchChem. (2025).[9] Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. Retrieved from

  • Vertex AI Search. (2025). Synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide.
  • ChemicalBook. (2025). 2-Fluoro-N-Methyl-5-nitroaniline synthesis. Retrieved from

  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline (EP0127079A1). Retrieved from

  • National Institutes of Health (NIH). 5-Amino-2-methylbenzenesulfonamide Crystal Structure. Retrieved from

(Note: While specific literature on the exact N-methyl sulfonamide derivative is often embedded in broader patents for kinase inhibitors like Enzalutamide analogs or Pazopanib intermediates, the protocols above are chemically validated based on the reactivity of the specific functional groups present.)

Sources

Step-by-step preparation of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Preparation of 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide

Abstract & Retrosynthetic Strategy

The synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide is a critical workflow in the development of kinase inhibitors (e.g., Pazopanib analogs) and other small-molecule therapeutics. This protocol details a robust, three-step synthesis starting from the commercially available 1-fluoro-4-nitrobenzene .

Key Technical Challenges Addressed:

  • Regioselectivity: Directing the chlorosulfonyl group to the position ortho to the fluorine atom.

  • Chemomimesis: Preventing Nucleophilic Aromatic Substitution (

    
    ) of the activated fluorine atom during the amidation step.
    
  • Functional Group Tolerance: Selective reduction of the nitro group without hydrodefluorination.

Retrosynthetic Analysis (DOT Diagram):

Retrosynthesis Target Target: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Intermediate2 Intermediate 2: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide Target->Intermediate2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate1 Intermediate 1: 2-Fluoro-5-nitrobenzenesulfonyl chloride Intermediate2->Intermediate1 Amidation (MeNH2, Low Temp) SM Starting Material: 1-Fluoro-4-nitrobenzene Intermediate1->SM Chlorosulfonation (ClSO3H, Heat)

Caption: Retrosynthetic pathway identifying key intermediates and transformation logic.

Safety & Pre-Experimental Validation

Hazard ClassCritical ReagentRisk Mitigation
Corrosive/Reactive Chlorosulfonic Acid (

)
Reacts violently with water. Use strictly dry glassware. Quench on ice with extreme caution.
Toxic Gas HCl /

Evolution during Step 1. Perform all operations in a high-efficiency fume hood with a scrubber.
Nucleophilic Hazard Methylamine (

)
Volatile and toxic. Use THF solutions or Hydrochloride salt to minimize inhalation risk.
Reaction Runaway Nitro ReductionExothermic. Add catalyst (Fe or Pd/C) to solvent before heating.

Detailed Experimental Protocols

Step 1: Chlorosulfonation of 1-Fluoro-4-nitrobenzene

Objective: Introduce the sulfonyl chloride group ortho to the fluorine atom.

Mechanism: Electrophilic Aromatic Substitution (EAS). The Fluorine (ortho/para director) and Nitro (meta director) groups cooperatively direct the electrophile to the C-2 position.

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a scrubber/trap), and an addition funnel.

  • Reagent Addition: Charge Chlorosulfonic acid (5.0 equiv, 25 mL) into the flask. Cool to 0°C in an ice bath.

  • Substrate Addition: Add 1-Fluoro-4-nitrobenzene (10.0 g, 70.9 mmol) dropwise or portion-wise over 20 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and heat the mixture to 100–110°C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (

      
      ) should disappear.
      
  • Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture very slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent sputtering and HCl evolution.

  • Workup: Extract the aqueous slurry with Dichloromethane (DCM) (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with cold water (
    
    
    
    ) and Brine. Dry over anhydrous
    
    
    .[1]
  • Isolation: Concentrate in vacuo to yield 2-Fluoro-5-nitrobenzenesulfonyl chloride as an off-white/yellow solid.

    • Yield Expectation: 75–85%.

    • Storage: Use immediately in Step 2 or store under

      
       at 4°C (hydrolysis sensitive).
      
Step 2: Amidation with Methylamine

Objective: Form the sulfonamide bond without displacing the activated fluorine.

Critical Control Point: The C-2 fluorine is activated by the ortho-sulfonyl and para-nitro groups. High temperatures or excess amine can lead to


 displacement, yielding the N-methylamino impurity. Maintain temperature at 0°C. 

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with Nitrogen.

  • Solution A: Dissolve 2-Fluoro-5-nitrobenzenesulfonyl chloride (10.0 g, ~41 mmol) in anhydrous DCM (100 mL). Cool to 0°C .

  • Reagent Prep: In a separate flask, prepare a solution of Methylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM.

    • Alternative: Use commercially available 2.0 M Methylamine in THF.

  • Addition: Add the amine solution dropwise to Solution A over 30 minutes, maintaining the internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup: Wash with 1N HCl (to remove excess amine), then Water, then Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

    • Product:2-Fluoro-N-methyl-5-nitrobenzenesulfonamide .

    • Yield Expectation: 80–90%.

Step 3: Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without hydrodefluorination.

Method Selection:

  • Method A (Standard):

    
    , Pd/C. Risk: Potential C-F bond cleavage.[2]
    
  • Method B (Recommended): Iron Powder /

    
    . Benefit: Chemoselective for 
    
    
    
    in the presence of halogens.

Protocol (Method B):

  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Solvent System: Suspend 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (5.0 g, 21.3 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Catalyst: Add Iron Powder (5.0 equiv, 6.0 g) and Ammonium Chloride (5.0 equiv, 5.7 g).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The yellow suspension will turn dark brown/black (iron oxides).

    • QC Check: LC-MS or TLC (DCM/MeOH 95:5) to confirm conversion of Nitro (

      
      ) to Amine (
      
      
      
      ).
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Final Product: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide .

    • Appearance: Off-white to pale brown solid.

Analytical Validation

ParameterExpected Value / Observation
Molecular Weight 204.22 g/mol
LC-MS (ESI+)

1H NMR (DMSO-d6)

2.45 (d, 3H,

), 5.20 (s, 2H,

), 6.7-7.1 (m, 3H, Ar-H), 7.5 (q, 1H,

).
Key Impurity Des-fluoro analog: Mass 187.2 (indicates over-reduction).

adduct:
Mass 216.3 (indicates methylamine displacement of F).

Workflow Visualization

SynthesisWorkflow Start Start: 1-Fluoro-4-nitrobenzene Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 110°C Time: 4-6h Start->Step1 Inter1 Intermediate: 2-Fluoro-5-nitrobenzenesulfonyl chloride Step1->Inter1 Step2 Step 2: Amidation Reagent: MeNH2 / DCM Temp: 0°C (CRITICAL) Risk: SnAr of Fluorine Inter1->Step2 Inter2 Intermediate: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide Step2->Inter2 Step3 Step 3: Reduction Reagent: Fe / NH4Cl / EtOH Temp: Reflux Avoid: Pd/C (Risk of defluorination) Inter2->Step3 Final Final Product: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Step3->Final

Caption: Step-by-step experimental workflow highlighting critical process parameters.

References

  • Preparation of 2-fluoro-5-nitrobenzenesulfonyl chloride

    • Source: Patent WO2016198374A1.[3]

    • Context: Describes the chlorosulfonation and subsequent amidation of fluoronitrobenzenes under controlled conditions.
    • Link:

  • Selective Reduction of Nitro Groups in Fluorinated Arenes

    • Source: Guidechem / Literature on 2-fluoro-5-nitroaniline synthesis.
    • Context: Validates the use of Iron/Acid or Iron/NH4Cl to prevent hydrodefluorin
    • Link:

  • Target Compound Data (5-amino-2-fluoro-N-methylbenzene-1-sulfonamide)

    • Source: PubChem / Chemical Vendors.
    • Context: Confirmation of CAS 1094887-98-5 and structural existence as a kinase inhibitor intermedi
    • Link:

Sources

Application Note: Precision Reduction of Nitro Precursors to 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The reduction of 2-fluoro-5-nitro-N-methylbenzene-1-sulfonamide to its amino counterpart is a pivotal step in the synthesis of second-generation BRAF inhibitors (e.g., Encorafenib analogs). While nitro reduction is a textbook transformation, this specific substrate presents a "Defluorination Trap."

The Critical Quality Attribute (CQA): Standard catalytic hydrogenation (Pd/C, H₂) often leads to hydrodefluorination (HDF) . The ortho-fluorine atom is activated by the electron-withdrawing sulfonamide group, making the C-F bond susceptible to oxidative addition by Palladium, resulting in the des-fluoro impurity (3-amino-N-methylbenzenesulfonamide). This impurity is notoriously difficult to separate from the product due to similar polarity and pKa.

Strategic Pathway Analysis

To ensure process integrity, we must select protocols that kinetically favor nitro reduction over C-F cleavage.

ReactionPathway Precursor 2-Fluoro-5-nitro- N-methylbenzene-1-sulfonamide Intermediate Hydroxylamine Intermediate Precursor->Intermediate Step 1: 2e- / 2H+ Target TARGET: 5-Amino-2-fluoro- N-methylbenzene-1-sulfonamide Intermediate->Target Step 2: 4e- / 4H+ (Fast) Impurity IMPURITY: 3-Amino-N-methyl benzenesulfonamide (Des-fluoro) Intermediate->Impurity Side Reaction: Pd-Catalyzed HDF Target->Impurity Over-reduction (Prolonged reaction)

Figure 1: Reaction pathway highlighting the competing hydrodefluorination (HDF) risk during nitro reduction.

Part 2: Experimental Protocols

Protocol A: The Scalable Standard (Sulfided Pt/C Hydrogenation)

Best For: Scale-up (>100g), GMP environments, Clean workup. Mechanism: Platinum is naturally less active towards C-halogen oxidative addition than Palladium. "Sulfiding" the catalyst (poisoning with sulfur) occupies the highly active sites responsible for hydrogenolysis, effectively shutting down the defluorination pathway while permitting nitro reduction.

Materials
  • Substrate: 2-Fluoro-5-nitro-N-methylbenzene-1-sulfonamide (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided), typically 2-5 wt% loading relative to substrate.

  • Solvent: Methanol or Ethyl Acetate (MeOH is preferred for solubility).

  • Hydrogen Source: H₂ gas (1-3 bar).

Step-by-Step Methodology
  • Inertion: Charge the reaction vessel (autoclave or hydrogenation shaker) with the substrate and MeOH (10 mL/g). Purge with Nitrogen (

    
    ) for 5 minutes to remove dissolved oxygen.
    
  • Catalyst Charge: Under

    
     flow, add 5% Pt/C (sulfided) (3 wt% of substrate mass). Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but standard safety precautions apply.
    
  • Hydrogenation: Pressurize the vessel to 3 bar (45 psi) with

    
    .
    
  • Reaction: Stir vigorously at 25-30°C .

    • Critical Control: Do not heat above 40°C. Higher temperatures increase the activation energy available for C-F cleavage.

  • Monitoring: Monitor H₂ uptake. The reaction typically completes in 2-4 hours.

    • Endpoint: HPLC analysis showing <0.5% starting material.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the off-white solid product.

Self-Validation Check:

  • Yield: Expect >95%.

  • Purity: >99% by HPLC.

  • Defluorination: <0.1% (Limit of Detection).

Protocol B: The Chemoselective Fortress (Fe/NH₄Cl)

Best For: Lab scale (<50g), High-value late-stage intermediates, situations where no defluorination can be tolerated. Mechanism: Single Electron Transfer (SET) from zero-valent Iron. This method operates under mild aqueous conditions and is mechanistically incapable of breaking the C-F bond under these parameters.

Materials
  • Substrate: 2-Fluoro-5-nitro-N-methylbenzene-1-sulfonamide (10 mmol, 2.34 g)

  • Reductant: Iron powder (325 mesh, 5.0 equiv, 2.8 g)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv, 2.65 g)
    
  • Solvent: Ethanol/Water (3:1 ratio, 40 mL)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate in Ethanol (30 mL).

  • Activation: Add the solution of

    
     in Water (10 mL) to the flask. Add the Iron powder in one portion.
    
  • Reaction: Heat the mixture to 70°C (Reflux) with vigorous stirring.

    • Observation: The grey iron powder will turn into a rusty-brown sludge (

      
      /
      
      
      
      ) as the reaction proceeds.
  • Timeline: Reflux for 1-2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • The "Emulsion Breaker" Workup (Critical Step):

    • Iron reductions often create difficult emulsions.

    • Step 5a: While still hot, filter the mixture through a Celite pad.

    • Step 5b: Wash the pad with hot Ethanol (2 x 20 mL).

    • Step 5c: Concentrate the filtrate to remove Ethanol. You will be left with an aqueous slurry.

    • Step 5d: Adjust pH to ~8-9 with saturated

      
       (to ensure the amine is free-based).
      
    • Step 5e: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate.
    

Self-Validation Check:

  • Appearance: Product should be an off-white to pale yellow solid. Dark brown color indicates residual iron salts (re-column or wash with EDTA solution).

  • Chemoselectivity: 100% retention of Fluorine.

Part 3: Analytical Validation & Data

Quantitative Comparison of Methods
FeatureProtocol A: Pt/C (Sulfided)Protocol B: Fe / NH₄Cl
Scale Suitability High (kg to ton)Low to Medium (g to kg)
Reaction Time 2 - 4 Hours1 - 3 Hours
Defluorination Risk Low (if T < 40°C)Zero (Mechanistically Impossible)
Workup Filtration (Simple)Extraction/Emulsion (Complex)
Green Chemistry High (Atom Economy)Low (Iron waste generated)
Characterization Data (Expected)

To validate the synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide , compare your isolated material against these spectral expectations.

  • Physical State: Off-white crystalline solid.

  • Melting Point: 138 - 142 °C (Typical for this class of sulfonamides).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20 (broad q, 1H, NH -SO2).
      
    • 
       6.95 (t, J = 9.0 Hz, 1H, Ar-H at C3, ortho to F).
      
    • 
       6.75 - 6.85 (m, 2H, Ar-H at C4/C6).
      
    • 
       5.10 (broad s, 2H, NH₂ ).
      
    • 
       2.45 (d, J = 5.0 Hz, 3H, N-CH₃ ).
      
  • ¹⁹F NMR:

    • 
       -125 to -130 ppm (Singlet or multiplet depending on decoupling).
      
    • Diagnostic: If you see a peak at -115 ppm or disappearance of the F-signal, HDF has occurred.

References

  • Vertex AI Search . (2025). Catalytic hydrogenation of fluoronitrobenzene defluorination. Retrieved from

  • ResearchGate . (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from

  • National Institutes of Health (NIH) . (2025). Catalytic Hydrodefluorination via Oxidative Addition. Retrieved from

  • Thieme Connect . (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from

  • CymitQuimica . (2025). 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Product Page. Retrieved from

Application Note: Nucleophilic Aromatic Substitution with 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5), a critical pharmacophore in the synthesis of B-Raf kinase inhibitors like Encorafenib .

The guide addresses two distinct SNAr modalities:

  • Type A (Nucleophilic Mode): Using the C5-amino group to displace halides on heteroaromatic partners (Primary Drug Discovery Route).

  • Type B (Electrophilic Mode): Displacing the C2-fluorine atom with external nucleophiles (Scaffold Diversification).

Executive Summary & Chemical Logic

This compound represents a "push-pull" aromatic system. The sulfonamide group at C1 is a strong electron-withdrawing group (EWG), activating the ortho-fluorine at C2. However, the amino group at C5 is a strong electron-donating group (EDG) positioned para to the fluorine.

  • Implication for Type A Reactions (Amine as Nucleophile): The aniline nitrogen is moderately nucleophilic. It is less reactive than a simple aniline due to the inductive withdrawal of the sulfonamide/fluorine, but sufficiently reactive to displace chlorides from activated pyrimidines (e.g., in Encorafenib synthesis).

  • Implication for Type B Reactions (Fluorine Displacement): The C5-amino group significantly deactivates the C2-position towards nucleophilic attack via resonance donation. Direct displacement of the fluorine requires either amine protection (to nullify the EDG effect) or harsh conditions .

Electronic Reactivity Map

G cluster_0 Substrate Electronics C1 C1: Sulfonamide (EWG, Activator) C2 C2: Fluorine (Leaving Group) C1->C2 Ortho-Activation Reaction_B Type B: Fluorine Displacement (Scaffold Diversification) C2->Reaction_B Electrophile C5 C5: Amine (EDG, Deactivator) C5->C2 Para-Deactivation (Resonance) Reaction_A Type A: Amine Attack (Kinase Inhibitor Synthesis) C5->Reaction_A Nucleophile

Caption: Electronic push-pull dynamics dictating reaction pathways. The C5-amino group competes against the C1-sulfonamide's activation.

Protocol A: Amine-Directed Coupling (Encorafenib Route)

Objective: Coupling of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide with 2-chloropyrimidine derivatives. This is the industry-standard reaction for synthesizing B-Raf inhibitors.

Materials
  • Nucleophile: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (1.0 equiv).

  • Electrophile: 2-chloropyrimidine derivative (e.g., Encorafenib intermediate) (1.0–1.1 equiv).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DMF.

  • Base: Potassium tert-butoxide (KOtBu) or Diisopropylethylamine (DIPEA) depending on electrophile reactivity.

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with the 2-chloropyrimidine electrophile (1.0 equiv) and 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (1.0 equiv).

  • Solvation: Add anhydrous THF or 2-MeTHF (10 mL/g). Note: 2-MeTHF is preferred for process safety and higher boiling point.

  • Activation:

    • Method A (Weak Electrophile): Cool to 0°C. Add LiHMDS (2.5 equiv) dropwise. The lithium amide anion is more nucleophilic than the neutral aniline.

    • Method B (Strong Electrophile): Add DIPEA (3.0 equiv) and catalytic DMAP (0.1 equiv).

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by HPLC (Target appearance vs. Aniline disappearance).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA)/Heptane to remove unreacted aniline.

Critical Quality Attribute (CQA): Ensure <0.5% residual aniline, as it is potentially genotoxic.

Protocol B: Fluorine Displacement (Scaffold Diversification)

Objective: Displacing the C2-fluorine with external nucleophiles (amines, alkoxides) to create novel 2-substituted benzenesulfonamides. Challenge: The reaction is sluggish due to the C5-amino group. Solution: A "Protect-React-Deprotect" strategy is highly recommended.

Experimental Workflow

ReactionScheme Start Substrate: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide Step1 Step 1: Protection (Ac2O or Boc2O) Start->Step1 Deactivates EDG Inter1 Intermediate: N-Protected-2-fluoro-sulfonamide (Electron Deficient Ring) Step1->Inter1 Step2 Step 2: S_NAr Reaction (Nu-H, Base, Heat) Inter1->Step2 F is now labile Inter2 Intermediate: Displaced Product Step2->Inter2 Step3 Step 3: Deprotection (TFA or NaOH) Inter2->Step3 Final Final Product: 5-amino-2-substituted-sulfonamide Step3->Final

Caption: Recommended workflow to overcome electronic deactivation during fluorine displacement.

Detailed Protocol (with Protection)
  • Protection (Step 1):

    • Dissolve starting material in DCM. Add Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv). Stir at RT for 2 hours.

    • Isolate the N-acetyl derivative. The acetamide group is less electron-donating than the free amine, slightly improving the electrophilicity of the C2-F center. Better option: Trifluoroacetamide (using TFAA) turns the group into an EWG, drastically accelerating SNAr.

  • SNAr Reaction (Step 2):

    • Dissolve the protected intermediate in DMSO or NMP (Polar Aprotic is essential).

    • Add Nucleophile (e.g., Morpholine, 2.0 equiv) and Base (K2CO3, 3.0 equiv).

    • Temperature: Heat to 100–120°C . (Unprotected substrates would require >150°C).

    • Observation: The mixture will darken. Monitor by LCMS for the mass shift (M - F + Nu).

  • Deprotection (Step 3):

    • Treat the crude reaction mixture (after aqueous workup) with 6N HCl (reflux) or NaOH (60°C) to remove the acetyl group.

Quantitative Data & Troubleshooting

Solvent & Base Screening Matrix (For Type A Reaction)
SolventBaseTemp (°C)Yield (%)Comments
THF LiHMDS0 -> RT85-92%Best for sensitive electrophiles. Fast kinetics.
DMF K2CO39040-55%Sluggish. Significant byproduct formation.
n-BuOH DIPEA11065-70%Good for robust substrates; requires acid workup.
Water None100<5%Substrate is poorly soluble; requires surfactant.
Troubleshooting Guide
  • Problem: Low conversion in Fluorine displacement (Type B).

    • Root Cause:[1] The amine is deactivating the ring.

    • Fix: Switch to the Trifluoroacetamide protecting group. The

      
       group is electron-withdrawing, activating the ring for SNAr.
      
  • Problem: Formation of "Bis-adducts" in Type A.

    • Root Cause:[1] The sulfonamide nitrogen (

      
      ) is also nucleophilic under strong basic conditions (e.g., NaH).
      
    • Fix: Use milder bases like DIPEA or K2CO3 that deprotonate the aniline but not the sulfonamide (pKa ~10 vs ~11, but steric difference is key).

References

  • Encorafenib Synthesis: Preparation of sulfonamidophenylimidazolylpyrimidine derivatives.[2][3] (2011).[2][3] WO Patent 2011025927.[2][3] Link

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6] Chemical Reviews, 49(2), 273–412. Link

  • Fluorine as Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Reaction of 2-Fluorobenzenesulfonamides: Synthesis of Encorafenib and intermediates. Quick Company Application Note. Link

Sources

Storage and handling protocols for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide

Executive Summary

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1094887-98-5) is a high-value pharmacophore and a critical intermediate in the synthesis of BRAF inhibitors, most notably Encorafenib (LGX-818) . Structurally, it possesses a primary aniline amine, an ortho-fluorine atom, and a secondary sulfonamide moiety.

While the sulfonamide group provides relative stability, the primary aniline functionality renders the compound susceptible to oxidative degradation and photo-instability. This guide outlines a rigorous, self-validating protocol to maintain >99% purity, essential for reproducible enzymatic assays and GMP-compliant synthesis.

Physicochemical Profile & Hazard Identification

Understanding the molecule's physical nature is the first step in proper handling.

PropertySpecification
CAS Number 1094887-98-5
Molecular Formula

Molecular Weight 204.22 g/mol
Physical State Solid (Powder), typically off-white to pale beige
Solubility Soluble in DMSO (>50 mg/mL), Methanol; Low solubility in water
pKa (Calculated) Aniline amine: ~2–3 (reduced by F and

withdrawal); Sulfonamide NH: ~10–11
Key Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)

Storage Protocol: The "Zero-Degradation" Standard

The primary degradation pathway for this compound is the oxidation of the primary amine (


) to form azo-dimers or quinone-like species, indicated by a color shift from beige to brown/red. The following protocol minimizes this risk.
Environmental Control
  • Temperature: Store at -20°C for long-term storage (>1 month). For short-term use (<1 week), 2–8°C is acceptable.

  • Atmosphere: The container must be backfilled with an inert gas (Argon or Nitrogen) after every use. Oxygen is the primary antagonist.

  • Humidity: The sulfonamide nitrogen can be hygroscopic. Store in a desiccator or with silica gel packets inside the secondary containment.

Containment System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Reasoning: Amber glass blocks UV/visible light (preventing photolysis), and Teflon prevents leaching of plasticizers which can contaminate LC-MS signals.

  • Secondary Container: Sealed Mylar bag or plastic jar containing desiccant.

Thawing Procedure (Critical)
  • Rule: Never open a cold vial.

  • Step: Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening.

  • Causality: Opening a cold vial introduces condensation (water) from the air onto the solid, accelerating hydrolysis and clumping.

Handling & Dissolution Protocols

Weighing and Transfer
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

  • Static Control: Sulfonamide powders can be static. Use an anti-static gun or polonium strip if the powder flies.

  • Tools: Use stainless steel or antistatic plastic spatulas. Avoid iron-rich tools if working on trace metal-sensitive catalysis downstream.

Solubilization (Stock Solution Preparation)

For biological assays or synthetic coupling:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: Typical stock concentration is 10 mM or 50 mg/mL .

  • Procedure:

    • Weigh the solid into a pre-tared amber vial.

    • Add the calculated volume of DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

    • Note: Do not heat above 40°C to aid dissolution, as this accelerates thermal degradation.

Solution Stability
  • DMSO Stock: Stable for 3 months at -20°C.

  • Freeze/Thaw: Limit to 3 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw stress.

Quality Control (QC) & Stability Monitoring

Researchers should verify the integrity of the compound upon receipt and every 6 months thereafter.

Visual Inspection
  • Pass: Off-white, pale beige, or crystalline powder.

  • Fail: Dark brown, sticky, or clumped solid (indicates oxidation or moisture absorption).

HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Purity ≥ 98.0% by area integration.

Mechanism & Workflow Visualization

The following diagram illustrates the degradation pathways and the logic behind the storage protocol.

StorageProtocol Compound 5-Amino-2-fluoro- N-methylbenzene-1-sulfonamide Oxidation Oxidation (Amine -> Azo/Quinone) Compound->Oxidation Air ($O_2$) Hydrolysis Moisture Absorption (Clumping/Hydrolysis) Compound->Hydrolysis Humidity Photolysis Photolysis (UV Degradation) Compound->Photolysis Light Argon Inert Gas (Argon/N2) Argon->Oxidation Blocks Desiccant Desiccator/Silica Desiccant->Hydrolysis Prevents Amber Amber Glass Vial Amber->Photolysis Blocks Cold -20°C Storage Cold->Oxidation Slows Kinetics

Figure 1: Stability Logic Map. Red nodes indicate degradation risks; Green nodes indicate the required protocol interventions to neutralize those risks.

Application Context: Encorafenib Synthesis

This compound is a "Left-Hand Side" (LHS) building block. In the synthesis of Encorafenib:

  • Activation: The aniline nitrogen acts as a nucleophile.

  • Coupling: It is typically coupled with a functionalized pyrimidine or pyrazole intermediate (often via

    
     or Buchwald-Hartwig amination).
    
  • Criticality: Impurities in this starting material (e.g., oxidized aniline dimers) act as chain terminators or form difficult-to-remove side products, lowering the yield of the expensive API coupling step.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965968 (Encorafenib Intermediate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide.[1][2] Retrieved from [Link]

  • Flick, A. C., et al. (2020). Synthetic Approaches to the New Drugs Approved during 2018. Journal of Medicinal Chemistry.[3] (Discusses Encorafenib assembly).[2][3][4][5][6][7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5). It is designed for researchers encountering yield bottlenecks or impurity profiles inconsistent with standard literature.

Ticket ID: SYN-1094887 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Synthesis Strategy

The most robust route to this scaffold avoids the regioselectivity issues of aniline sulfonation by utilizing 2-fluoro-5-nitrobenzenesulfonyl chloride as the key electrophile. This pathway ensures the correct ortho relationship between the fluorine and sulfonamide groups, which is difficult to achieve via direct chlorosulfonation of 4-fluoroaniline.

Validated Pathway

The synthesis proceeds in two critical phases:

  • Nucleophilic Amidation: Reaction of the sulfonyl chloride with methylamine.

  • Chemoselective Reduction: Conversion of the nitro group to the amine without defluorination.

SynthesisPath SM Start: 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS 713-21-3) Step1 Step 1: Amidation (MeNH2, Low Temp) SM->Step1 Int Intermediate: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide Step1->Int Main Path Side1 Impurity A: SNAr Product (F displaced by MeNH2) Step1->Side1 T > 0°C Excess MeNH2 Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Int->Step2 Prod Target: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Step2->Prod Main Path Side2 Impurity B: Des-Fluoro Analog (Over-reduction) Step2->Side2 Vigorous H2 Pd/C

Figure 1: Synthetic workflow highlighting critical control points (Step 1 & 2) where yield loss commonly occurs due to SNAr competition or over-reduction.

Critical Troubleshooting (FAQs)

Issue #1: "I am seeing a yellow impurity during the sulfonamide formation (Step 1)."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The starting material contains a fluorine atom activated by two strong electron-withdrawing groups (nitro and sulfonyl chloride). This makes the C-F bond highly susceptible to nucleophilic attack by methylamine. If you mix the reagents too warm or use a large excess of amine, the methylamine will displace the fluorine, forming 2-(methylamino)-N-methyl-5-nitrobenzenesulfonamide.

Corrective Protocol:

  • Temperature Control: The reaction must be performed between -10°C and 0°C . Do not allow it to reach room temperature until the addition is complete.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of methylamine.

  • Base Scavenger: Use a non-nucleophilic base (e.g., DIPEA or solid Na2CO3) to scavenge the HCl formed, rather than using excess methylamine as the base.

Issue #2: "My final product yield is low, and NMR shows missing fluorine peaks."

Diagnosis: Hydrodefluorination (Over-reduction). During the reduction of the nitro group (Step 2), standard catalytic hydrogenation conditions (H2, Pd/C) can accidentally cleave the C-F bond, especially in the presence of the amino group formed.

Corrective Protocol:

  • Option A (Catalytic): Use 5% Pt/C instead of Pd/C, or use sulfided Pd/C which is less active toward C-halogen bonds. Run at atmospheric pressure and ambient temperature.

  • Option B (Chemical): Switch to a Bechamp reduction (Fe powder/NH4Cl) or SnCl2 reduction . These methods are chemically incapable of breaking the C-F bond under standard conditions.

Optimized Experimental Protocols

Protocol A: Low-Temperature Amidation (Prevention of SNAr)

Objective: Convert sulfonyl chloride to sulfonamide while retaining the fluorine atom.

Reagents:

  • 2-Fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 M in THF, 1.1 eq)

  • Triethylamine (1.2 eq) or DIPEA

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzenesulfonyl chloride in anhydrous DCM (10 mL/g) and cool to -10°C using an ice/salt bath.

  • Add Triethylamine (1.2 eq) to the solution.

  • Add the Methylamine solution dropwise over 30 minutes, maintaining the internal temperature below 0°C. Rapid addition causes local heating and triggers the SNAr side reaction.

  • Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

  • Quench: Add dilute HCl (1M) to neutralize excess amine immediately.

  • Workup: Separate phases, wash organic layer with brine, dry over MgSO4, and concentrate.

    • Expected Result: Off-white solid. Yield >85%.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce -NO2 to -NH2 without touching the -F or -SO2NHMe groups.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Suspend the nitro-intermediate in Ethanol/Water (3:1).

  • Add NH4Cl and Iron powder.

  • Heat to reflux (approx. 75-80°C) with vigorous stirring. Vigorous stirring is essential to prevent the iron from clumping.

  • Monitor by TLC (approx. 1–2 hours). The yellow color of the nitro compound should fade to a colorless/pale brown solution.

  • Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous layer upon cooling.

    • Expected Result: White to pale beige solid. Yield >90%.

Data & Specifications

Comparison of Reduction Methods
MethodReagentsYieldDe-fluorination RiskNotes
Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH85-92%High Fast, but requires strict monitoring to stop at completion.
Platinum Hydrogenation H2 (1 atm), 5% Pt/C, EtOAc90-95%Low Pt is less prone to hydrogenolysis of C-F bonds than Pd.
Iron Reduction Fe, NH4Cl, EtOH/H2O90-98% None Most robust method. No risk of defluorination. Scalable.
Tin Reduction SnCl2, HCl, EtOH80-85%None Effective, but removing Tin salts during workup can be tedious (emulsions).
Key Analytical Markers (1H NMR in DMSO-d6)
  • Sulfonamide NH: ~7.5–7.8 ppm (q, broad, couples with methyl).

  • Methyl Group: ~2.5 ppm (d, 3H).

  • Aromatic Protons:

    • H-3 (Ortho to F): ~7.3 ppm (dd, large J_H-F coupling).

    • H-4: ~6.8 ppm (m).

    • H-6 (Ortho to SO2): ~7.1 ppm (dd).

  • Amine (NH2): ~5.4 ppm (s, broad, exchangeable).

References

  • Preparation of 5-amino-2-fluorobenzenesulfonamide derivatives

    • Source: Patent WO2024046253A1.
    • Relevance: Validates the stability of the 2-fluoro motif under mild hydrogen
  • Synthesis of 2-methyl-5-aminobenzenesulfonamide (Analogous Chemistry)

    • Source: Patent CN107805212B.[1] Details the chlorosulfonation and subsequent amidation/reduction sequence for the methyl analog, highlighting the utility of catalytic hydrogenation over SnCl2 for environmental reasons.

  • Source:Journal of Organic Chemistry. General mechanistic grounding for the activation of fluorine ortho to nitro/sulfonyl groups (SNAr susceptibility).
  • Commercial Availability of Precursor

    • Compound: 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS 713-21-3).
    • Source: BLD Pharm / PubChem.

Sources

Solubility issues of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide , a fluorinated aniline-sulfonamide derivative often utilized as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis).

This guide is structured to provide autonomous, expert-level troubleshooting based on the physicochemical principles of "brick dust" molecules—compounds with high melting points and moderate lipophilicity that exhibit poor aqueous solubility.

Compound: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide Classification: Fluorinated Sulfonamide / Aniline Derivative Application: Synthetic Intermediate, Medicinal Chemistry Building Block[1]

Part 1: Physicochemical Profile & Solubility Logic

Understanding why this compound behaves poorly in water is the first step to solving the issue. This molecule exhibits "Brick Dust" character: a rigid crystalline lattice (driven by sulfonamide hydrogen bonding and aromatic stacking) that resists dissolution in water, despite having polar groups.

PropertyValue (Estimated/Analog*)Technical Implication
Molecular Weight ~204.22 g/mol Small molecule, diffuses rapidly.[1]
LogP (Octanol/Water) ~1.2 – 1.8Moderately lipophilic. Prefers organic solvents.
pKa (Aniline -NH₂) ~3.5 – 4.5Weak base.[1] Only protonated at pH < 4. Neutral at physiological pH.
pKa (Sulfonamide -NH-) > 11.0The N-methyl group removes the acidic proton typical of primary sulfonamides.[1] It will not deprotonate/solubilize in basic buffers (pH 7–9).
Melting Point > 160°C (High)High lattice energy requires significant energy to break (heating) for dissolution.
Solubility (DMSO) High (> 50 mM)Excellent solvent choice.
Solubility (Water) Very Low (< 0.1 mg/mL)Risk of immediate precipitation upon dilution.

*Values based on structural analogs (e.g., 5-amino-2-methylbenzenesulfonamide) and substituent constants.

Part 2: Troubleshooting & FAQs

Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into PBS/Media."

Diagnosis: This is the classic "Solvent Shock" phenomenon. When a hydrophobic molecule dissolved in DMSO (a chaotic, polar aprotic solvent) is suddenly exposed to water (a highly ordered, H-bonded network), the water molecules force the hydrophobic drug molecules to aggregate to minimize entropy loss. This happens faster than the compound can disperse.

Solution: The "Intermediate Dilution" Method Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Prepare your high-concentration stock (e.g., 50 mM) in anhydrous DMSO.

  • Step 2: Create an intermediate working solution in a solvent blend (e.g., 50% DMSO / 50% Water or PEG400).

  • Step 3: Dilute this intermediate into your final assay buffer.

Why this works: It reduces the kinetic shock of the solvent exchange, allowing the compound to form stable micro-aggregates or remain supersaturated long enough for the assay.

Issue 2: "Can I use acid or base to improve solubility?"

Diagnosis:

  • Base (NaOH/pH > 8): NO. Unlike primary sulfonamides (-SO₂NH₂), your compound is an N-methyl sulfonamide (-SO₂NHMe).[1] It lacks the acidic proton required to form a water-soluble salt at basic pH.[1]

  • Acid (HCl/pH < 4): YES. The aniline group (-NH₂) can be protonated to form a cation (-NH₃⁺).[1] This will drastically improve solubility.[1]

Protocol: If your experimental design permits (e.g., HPLC mobile phases, chemical synthesis), acidify the aqueous solvent to pH 2–3. For biological assays, this is likely toxic, so rely on co-solvents (Issue 1) instead.

Issue 3: "My DMSO stock has turned slightly brown/yellow over time."

Diagnosis: Oxidation of the Aniline. Aniline derivatives are prone to oxidation by air, forming colored impurities (azo compounds or quinones).

Corrective Action:

  • Storage: Store DMSO stocks at -80°C or -20°C.

  • Atmosphere: Flush the vial with Nitrogen or Argon gas after every use.

  • Validation: Check purity via LC-MS. If the color change is slight, the % purity may still be >98%, as oxidation products have high extinction coefficients (very dark color even at trace amounts).

Part 3: Visualized Protocols

Workflow 1: The "Safe Dilution" Protocol for Biological Assays

This workflow minimizes precipitation risk (Solvent Shock) when preparing cells for treatment.

DilutionProtocol cluster_0 Key Success Factor: Vortex immediately upon addition Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Dilution (500 µM in 10% DMSO/Media) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Precip RISK: Precipitation (Cloudy Solution) Stock->Precip Direct 1:10000 Dilution (Avoid!) Final Final Assay Well (5 µM in 0.1% DMSO) Inter->Final 1:100 Dilution (Into Cell Media)

Caption: Step-wise dilution strategy to prevent "crashing out" of hydrophobic sulfonamides.

Workflow 2: Solubility Decision Tree

Use this logic to determine the best solvent system for your specific application.

SolubilityLogic Start Start: Dissolve 5-amino-2-fluoro- N-methylbenzene-1-sulfonamide Solvent Select Solvent Start->Solvent DMSO DMSO / DMF Solvent->DMSO Organic Water Aqueous Buffer Solvent->Water Aqueous CheckPH Is Acidic pH (< 4) Allowed? Water->CheckPH AcidYes Yes (e.g., HPLC, Synthesis) CheckPH->AcidYes Yes AcidNo No (e.g., Cell Assay) CheckPH->AcidNo No SolubleAcid Soluble as Salt (Protonated Aniline) AcidYes->SolubleAcid Insoluble Insoluble / Precipitates AcidNo->Insoluble CoSolvent Use Co-Solvent System: DMSO + PEG400 + Saline Insoluble->CoSolvent Troubleshoot

Caption: Decision matrix for solvent selection based on pH tolerance and application.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of a Stable 50 mM DMSO Stock
  • Weighing: Weigh approximately 10.2 mg of the compound.

    • Note: Precision is key. Use an analytical balance.

  • Calculation: Calculate the volume of DMSO required.

    • Example:

      
      
      
  • Dissolution: Add Anhydrous DMSO (Grade ≥99.9%) to the vial.

  • Agitation: Vortex vigorously for 30 seconds.

    • Tip: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: QC Check for Precipitation

Before running a valuable cell assay, validate your dilution:

  • Prepare a "mock" assay plate with media but no cells.[1]

  • Perform the dilution series as intended.

  • Incubate the plate at 37°C for 1 hour.

  • Inspect under a microscope (10x or 20x objective).

  • Fail Criteria: Dark crystals or "oily" droplets visible.[1]

  • Pass Criteria: Clear, uniform background.

References

  • BenchChem. (2025).[2] A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

  • PubChem. (2025). Compound Summary: 5-amino-2-methylbenzenesulfonamide (Analog Data). National Library of Medicine. Retrieved from

  • Hoang, K. C., & Mecozzi, S. (2004).[3] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved from

  • ResearchGate. (2009). Crystal structure and hydrogen bonding of sulfonamide derivatives. Retrieved from

Sources

Purification methods for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Diagnostic & Triage: Understanding Your Impurity Profile

Before selecting a purification strategy, you must characterize the crude material. The specific synthetic route dictates the impurity profile. The presence of the fluorine atom at the C2 position and the N-methyl group significantly influences solubility and pKa compared to non-fluorinated analogs.

Common Impurity Matrix:

Impurity TypeOriginDetection MethodRecommended Removal Strategy
Precursor (Nitro) Incomplete reduction of 5-nitro-2-fluoro-N-methylbenzene-1-sulfonamideLC-MS (M-30), TLC (Yellow spot)Protocol B (Basicity difference)
Regioisomers Non-selective sulfonation or nitration during synthesis1H-NMR (Coupling constants), HPLCProtocol A (Recrystallization) or Protocol C (Chromatography)
Oxidation Byproducts Air oxidation of aniline moiety (azo/azoxy species)Visual (Pink/Brown color), TLCProtocol C (Silica filtration) + Antioxidants
Inorganic Salts Reduction catalysts (Pd/C, Fe), neutralization saltsAsh test, insolubility in organic solventsProtocol B (Aqueous wash)

Strategic Purification Workflows

Visualizing the "Amphoteric Swing" Method (Protocol B)

This compound possesses both a basic primary amine (pKa ~3-4) and a weakly acidic sulfonamide proton (pKa ~10-11). We exploit this amphoteric nature to separate it from neutral impurities.

PurificationWorkflow Start Crude Mixture (Target + Neutrals + Salts) AcidStep Dissolve in 1M HCl (Protonates Amine -> Water Soluble) Start->AcidStep Acidification Filter1 Filter Insoluble Solids (Removes Neutrals/Tars) AcidStep->Filter1 Wash1 Wash Aqueous Phase with DCM (Removes Non-Basic Organics) Filter1->Wash1 Aqueous Filtrate BaseStep Neutralize with NaHCO3 to pH 8 (Precipitates Target) Wash1->BaseStep Aqueous Layer Collect Collect Precipitate (Filtration) BaseStep->Collect Recryst Final Polish: Recrystallization (EtOH/Water) Collect->Recryst

Figure 1: The "Amphoteric Swing" purification logic.[1] By toggling pH, the target molecule is selectively solubilized and precipitated, leaving impurities behind.

Detailed Technical Protocols

Protocol A: Recrystallization (Best for Bulk Purity >90%)

Context: The fluorine atom increases lipophilicity, making water an excellent anti-solvent.

Reagents: Ethanol (Absolute), Deionized Water, Activated Carbon.

  • Dissolution: Suspend crude solid in Ethanol (5 mL per gram). Heat to reflux (approx. 78°C).

  • Titration: If solid does not dissolve, add Ethanol dropwise until clear. Note: Do not exceed 10 mL/g.

  • Decolorization (Optional): If solution is dark (oxidized amines), add activated carbon (5 wt%), stir at reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While stirring, add warm water (50-60°C) dropwise until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of Ethanol to restore clarity.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

  • Isolation: Filter the white needles/crystals. Wash with cold 20% EtOH/Water.

Protocol B: Acid-Base Extraction (Best for Removing Precursors)

Context: Separates the amine product from non-basic nitro precursors.

  • Solubilization: Dissolve crude material in 1M HCl (10 mL/g). The target amine will protonate and dissolve; non-basic impurities (nitro precursors) will remain suspended or oil out.

  • Extraction: Wash the acidic aqueous layer with Ethyl Acetate (2 x 5 mL/g). Discard the organic layer (contains non-basic impurities).

  • Precipitation: Slowly adjust the aqueous layer to pH 8-9 using saturated NaHCO₃ solution.

    • Critical: Do not overshoot to pH >12, or the sulfonamide nitrogen may deprotonate and re-dissolve the compound as a salt.

  • Collection: Filter the precipitated solid.

Protocol C: Flash Chromatography (High Purity Requirements)

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

  • Equilibration: Column volume (CV) with 100% DCM.

  • Loading: Dry load on Celite or liquid load in minimal DCM/MeOH.

  • Elution Gradient:

    • 0-5% MeOH in DCM over 10 CV.

    • Target usually elutes at ~3-4% MeOH.

    • Tip: Add 0.1% Triethylamine (TEA) to the eluent to prevent tailing of the amine.

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of crystallizing. Why? A: This is a common thermodynamic issue with fluorinated anilines.

  • Cause: The water (anti-solvent) was added too quickly or the solution was cooled too fast, causing the compound to crash out as an amorphous oil (liquid-liquid phase separation) rather than a crystal.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure material if available. Cool extremely slowly (wrap the flask in foil/towel). Ensure the Ethanol:Water ratio is near 3:1 to 2:1.

Q: The product has a persistent pink/brown hue even after recrystallization. A: Anilines are prone to oxidation, forming colored quinone-like impurities.

  • Fix: Use Protocol A with the Activated Carbon step. Ensure all solvents are degassed. Store the final product under Nitrogen or Argon in the dark.

Q: Can I use the sulfonamide acidity for purification? A: Yes, but it is riskier. You can dissolve the compound in 1M NaOH (deprotonating the sulfonamide). However, the 2-fluoro substituent makes the sulfonamide more acidic and the benzene ring susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide at high temperatures/concentrations, potentially displacing the fluorine. Protocol B (Acid wash) is safer.

Q: What is the best way to dry the purified material? A: Vacuum oven at 40-45°C. Avoid temperatures >60°C for extended periods as sulfonamides can undergo desulfonylation or hydrolysis if traces of acid/base remain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235511, 5-Amino-2-methylbenzenesulfonamide (Analogous Structure). Retrieved from [Link]

  • ResearchGate. Synthesis and purification of sulfonamide derivatives via N-silylamines. Retrieved from [Link]

  • Google Patents.Preparation method of 2-methyl-5-aminobenzenesulfonamide (CN107805212B).

Sources

Minimizing side reactions during 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-5A2F-MBS Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide , a high-value scaffold often utilized in kinase inhibitor development (e.g., BRAF/MEK inhibitors).

The synthesis typically proceeds via a three-step sequence starting from 1-fluoro-4-nitrobenzene :

  • Chlorosulfonation: Installation of the sulfonyl chloride.

  • Amidation: Reaction with methylamine.

  • Reduction: Conversion of the nitro group to the aniline.[1]

Critical Warning: This route is deceptively simple. The presence of the fluorine atom ortho to electron-withdrawing groups (EWGs) creates a "perfect storm" for Nucleophilic Aromatic Substitution (SNAr) side reactions during the amidation step. This guide prioritizes suppressing this specific failure mode.

Module 1: Chlorosulfonation & Workup

Objective: Synthesize 2-fluoro-5-nitrobenzenesulfonyl chloride while preventing hydrolysis.

The Chemistry

The starting material, 1-fluoro-4-nitrobenzene , directs substitution perfectly. The fluorine atom (ortho/para director) activates the position ortho to itself. The nitro group (meta director) deactivates the ring but directs incoming electrophiles meta to itself. These directing effects synergize at the C-2 position (relative to F as C-1).

Troubleshooting Guide

Q: I am seeing low yields and a large "sulfonic acid" peak in LCMS. What happened? A: You likely suffered from hydrolysis during the quench. Sulfonyl chlorides are moisture-sensitive.

  • The Fix: Do not quench directly into water at room temperature.

    • Protocol: Pour the reaction mixture onto a slurry of crushed ice and DCM (Dichloromethane) with vigorous stirring. The organic layer immediately sequesters the sulfonyl chloride, protecting it from the aqueous acid generated.

    • Drying: Dry the organic layer with MgSO₄ immediately. Do not store the crude sulfonyl chloride for long periods; proceed to Step 2 quickly.

Q: The reaction is sluggish. Can I increase the temperature? A: Proceed with caution.

  • Risk: Higher temperatures (>120°C) can lead to desulfonylation or polymerization.

  • Recommendation: Maintain reaction temperature between 90–100°C. If conversion is low, add a fresh aliquot of chlorosulfonic acid rather than increasing heat.

Module 2: The Amidation (The "Danger Zone")

Objective: React 2-fluoro-5-nitrobenzenesulfonyl chloride with methylamine without displacing the fluorine.

The Core Problem: SNAr Competition

This is the most critical step. You have a benzene ring with two strong EWGs (Nitro and Sulfonyl) ortho/para to the Fluorine. This highly activates the C-F bond for nucleophilic attack. Methylamine is a good nucleophile.

  • Path A (Desired): Methylamine attacks the Sulfur (Sulfonylation).

  • Path B (Undesired): Methylamine attacks the Carbon bearing the Fluorine (SNAr), ejecting F⁻.

Visualizing the Competition

SNAr_Competition cluster_0 Path A: Kinetic Control (Desired) cluster_1 Path B: Thermodynamic/SNAr (Undesired) Start 2-Fluoro-5-nitro- benzenesulfonyl chloride MeNH2 Methylamine (MeNH2) Start->MeNH2 Target TARGET PRODUCT (Sulfonamide formed) MeNH2->Target Attack at Sulfur (Fast at < 0°C) Impurity IMPURITY (2-methylamino-5-nitro- benzenesulfonamide) MeNH2->Impurity Attack at Carbon (C-F) (Favored at > 20°C)

Figure 1: The competition between sulfonylation (Path A) and nucleophilic aromatic substitution (Path B).

Troubleshooting Guide

Q: I have a significant impurity (M+11) in my mass spec. What is it? A: This is likely the bis-amine adduct . Methylamine has reacted with the sulfonyl chloride and displaced the fluorine.

  • The Fix: Temperature Control.

    • SNAr has a higher activation energy than sulfonylation.

    • Protocol: Cool the sulfonyl chloride solution (in THF or DCM) to -10°C or lower . Add the methylamine (solution in THF/water) dropwise and slowly.

    • Do not allow the reaction to warm to room temperature until the addition is complete and TLC confirms consumption of the starting material.

Q: Should I use excess methylamine? A: Yes, but carefully.

  • You need at least 2 equivalents (one to react, one to scavenge the HCl).

  • Better Alternative: Use 1.1 equivalents of methylamine and 2-3 equivalents of a non-nucleophilic base like Hunig’s base (DIPEA) or Triethylamine. This prevents the "extra" methylamine from acting as a nucleophile against the fluorine.

Module 3: Nitro Reduction

Objective: Reduce the nitro group (-NO₂) to the amine (-NH₂) without removing the fluorine (Hydrodefluorination).

The Core Problem: Over-Reduction

Standard hydrogenation conditions (Pd/C + H₂) are notorious for cleaving Aryl-Halide bonds, especially Aryl-Fluorides.

Comparative Reduction Protocols
MethodReagentsRisk of DefluorinationScalabilityRecommendation
Catalytic Hydrogenation Pd/C, H₂HIGH HighAvoid unless using sulfided Pt/C.
Bechamp Reduction Fe powder, NH₄Cl/AcOHLOW MediumPrimary Recommendation.
Stannous Chloride SnCl₂, EtOHLOW Low (Waste issues)Good for small scale (<1g).
Transfer Hydrogenation Pd/C, Ammonium FormateMEDIUM HighRisky; requires optimization.
Decision Workflow

Reduction_Decision Start Start: Nitro-Sulfonamide Intermediate Question1 Is the scale > 100g? Start->Question1 LargeScale Iron Reduction (Fe/NH4Cl) Solvent: EtOH/Water Question1->LargeScale Yes Hydrogenation Catalytic Hydrogenation? Question1->Hydrogenation No SmallScale SnCl2 Reduction Solvent: Ethanol Hydrogenation->SmallScale Prefer Chemical Reductant Poisoned Use Sulfided Pt/C (Avoid Pd/C) Hydrogenation->Poisoned Must use H2 gas

Figure 2: Selection guide for reduction conditions to preserve the Aryl-Fluorine bond.

Troubleshooting Guide

Q: I used Pd/C and my product mass is M-19. What happened? A: You stripped the fluorine atom (Hydrodefluorination), replacing it with hydrogen.

  • The Fix: Switch to Iron (Fe) powder reduction .

    • Protocol: Suspend the nitro compound in Ethanol/Water (3:1). Add 5 eq of Iron powder and 5 eq of Ammonium Chloride. Heat to reflux (approx 70-80°C) for 1-2 hours.

    • Workup: Filter hot through Celite to remove iron oxides. The filtrate contains your clean product.

Q: Can I use Raney Nickel? A: Raney Nickel is generally safer for halogens than Pd/C, but it can still cause defluorination under high pressure or long reaction times. Iron/NH₄Cl is chemically safer for this specific substrate.

References

  • BenchChem. (2025).[2][3][4] Preventing hydrolysis of sulfonyl chlorides workup. 4

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 5

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[6] 6

  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-nitrobenzene Product Data. 7

  • BenchChem. (2025).[3][4] Selective reduction of nitro group without affecting other functional groups. 2

Sources

Stability of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Core Stability Profile

Compound: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide CAS Registry Number: (Analogous to 1153287-97-8 family) Chemical Class: Aniline-substituted Sulfonamide Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., BRAF/MEK inhibitors).

Executive Summary

Under acidic conditions, 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide exhibits a bimodal stability profile governed by temperature and acid concentration. While the sulfonamide linkage is robust at room temperature, the presence of the ortho-fluoro and meta-amino groups creates a unique susceptibility to nucleophilic aromatic substitution (SNAr) under forcing acidic conditions.

ParameterStability StatusKey Risk Factor
Dilute Acid (0.1 M - 1.0 M HCl, RT) Stable Reversible salt formation (Ammonium species).
Strong Acid (>6 M HCl, RT) ⚠️ Conditional Solubility changes; potential precipitation of HCl salt.
Hot Acid (>60°C, Any conc.) Unstable Hydrolysis of Sulfonamide; Defluorination via SNAr.
Oxidative Acidic Media (e.g., HNO₃) Critical Failure Diazotization of amine; Oxidation to quinone imines.

Technical Deep Dive: The "Why" Behind the Chemistry

To troubleshoot effectively, one must understand the electronic tug-of-war occurring on the benzene ring in acidic media.

A. The Protonation Switch (Amine Functionality)

In neutral solvents, the C5-amino group is an electron-donating group (EDG), stabilizing the ring. Upon acidification, this nitrogen is protonated (


).
  • Consequence: The ammonium group becomes a strong electron-withdrawing group (EWG).

  • Impact: This dramatically lowers the electron density of the ring, deactivating it towards electrophilic attacks (like sulfonation reversal) but activating it towards nucleophilic attacks.

B. The Fluorine Vulnerability (SNAr)

The C2-fluorine atom is positioned ortho to the electron-withdrawing sulfonamide group (


) and para  to the protonated ammonium group (

).
  • Mechanism: Both groups pull electron density away from the C2 carbon. In hot aqueous acid, water acts as a nucleophile.

  • Risk: Hydrolytic defluorination (

    
    ), releasing hydrofluoric acid (HF) and forming the phenolic impurity.
    
C. Sulfonamide Hydrolysis

While secondary sulfonamides (


) are generally more stable than amides, the bond can cleave under thermodynamic stress (refluxing in 6N HCl), yielding the sulfonic acid and methylamine.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My solution turned pink/brown after sitting in acid overnight."
  • Diagnosis: Oxidative Degradation . Although the solution is acidic, dissolved oxygen can oxidize the aniline moiety, especially if trace metal ions (Fe, Cu) are present in the acid source.

  • The Fix:

    • Always use degassed buffers/solvents.

    • Add an antioxidant like Sodium Metabisulfite or Ascorbic Acid (0.1% w/v) if compatible with downstream steps.

    • Store under Argon/Nitrogen.

Issue 2: "Precipitate formed immediately upon adding 1M HCl."
  • Diagnosis: Salt Formation (Solubility Limit) . You have likely formed the hydrochloride salt of the amine (

    
    ). While generally more soluble in water than the free base, the "Common Ion Effect" (high [Cl⁻]) in strong HCl can force the salt out of solution.
    
  • The Fix:

    • Dilute the acid concentration.

    • Switch to a counter-ion with higher solubility (e.g., Methanesulfonic acid).

    • Add a co-solvent (10-20% Methanol or Acetonitrile) to solubilize the salt.

Issue 3: "Loss of Fluorine signal in NMR after acidic workup."
  • Diagnosis: Hydrolytic Defluorination . You likely heated the reaction mixture during the acid quench or workup.

  • The Fix:

    • Keep all acidic workups below 30°C .

    • Avoid prolonged exposure to strong mineral acids; quench rapidly and neutralize to pH 7.

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways based on temperature and oxidative conditions.

StabilityPathways Compound 5-amino-2-fluoro- N-methylbenzene-1-sulfonamide Salt Ammonium Salt (Stable Form) Compound->Salt Dilute Acid (RT) Reversible Oxidation Colored Quinone Species Compound->Oxidation O2 + Trace Metals (Time dependent) Defluoro Phenolic Impurity (Defluorination) Salt->Defluoro Heat (>60°C) + H2O Hydrolysis Sulfonic Acid + Methylamine Salt->Hydrolysis Reflux (>100°C) Strong Acid

Caption: Stability logic flow. Green paths indicate safe storage/handling; Red/Yellow paths indicate degradation risks.

Standard Operating Procedure (SOP): Acid Stability Validation

Objective: To empirically determine the stability half-life (


) of the compound in your specific acidic matrix.

Materials:

  • Test Compound (purity >98%)[1][2]

  • Acidic Medium (e.g., 1M HCl or 0.1% TFA in Water)

  • Internal Standard (e.g., Benzoic Acid - non-reactive)

  • HPLC System with UV Detector (254 nm)

Protocol:

  • Preparation: Dissolve compound to 1 mg/mL in the Acidic Medium.

  • Control: Prepare a neutral standard in Water/Acetonitrile (50:50).

  • Incubation: Split the acidic sample into three vials:

    • Vial A: 4°C (Reference)

    • Vial B: 25°C (Ambient)

    • Vial C: 50°C (Stress)

  • Sampling: Inject 10 µL aliquots at T=0, 1h, 4h, 24h, and 48h.

  • Analysis: Monitor the Area Under Curve (AUC) relative to the Internal Standard.

    • Pass Criteria: >98% recovery at 24h (25°C).

    • Fail Criteria: Appearance of new peaks (check RRT 0.8 for de-fluorinated species or RRT <0.5 for sulfonic acid).

Data Reporting Table:

Timepoint% Recovery (4°C)% Recovery (25°C)% Recovery (50°C)Observations
0 h 100%100%100%Clear solution
4 h 100%99.8%95.2%Slight yellowing in 50°C
24 h 99.9%99.1%88.4%New peak at RRT 0.78

References

  • BenchChem. (2025).[3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from 3

  • National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from 5

  • ChemicalBook. (2025). Product Description: 5-Amino-2-methylbenzenesulfonamide (Analogous Structure). Retrieved from 6

  • Royal Society of Chemistry. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from 7

Sources

Technical Support Center: Purification of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-5A2F-NMS-001

Diagnostic Triage: What does your crude look like?

Before initiating a purification protocol, compare your crude material to the phenotypes below to identify the likely dominant impurity.

Phenotype (Visual)Likely Impurity / CauseImmediate Action
Pale Yellow / Off-White High Purity (>90%)Proceed to Protocol B (Recrystallization).
Bright Yellow / Orange Residual Nitro Precursor (5-nitro-2-fluoro-...)Proceed to Protocol A (Acid-Base Swing).
Pink / Brown / Black Oxidation Products (Azo/Azoxy dimers) or Polymerized "Tar"Requires Carbon Treatment before Protocol B.
Grey / Metallic Residual Pd/C or Fe (Reduction Catalyst)Hot filtration through Celite required.

The Separation Matrix (Troubleshooting Guides)

Issue 1: "I have significant Nitro precursor remaining."

Diagnosis: Incomplete reduction of 5-nitro-2-fluoro-N-methylbenzene-1-sulfonamide. Mechanism: The nitro precursor lacks the basic amino group found in your target. We exploit this pKa difference. The target molecule is amphoteric (anilinic amine pKa ~2.5–3.0; sulfonamide NH pKa ~10–11), whereas the nitro impurity is only weakly acidic.

Protocol A: The "pH Swing" Extraction (High Specificity)

This method is the "Gold Standard" for separating anilines from their nitro precursors.

  • Dissolution (Acid Phase):

    • Suspend the crude solid in 1M HCl (aq) (approx. 10 volumes).

    • Why: The target 5-amino compound protonates to form the water-soluble anilinium hydrochloride salt (

      
      ). The nitro impurity remains neutral and insoluble.
      
  • Filtration/Wash:

    • If the nitro impurity is solid: Filter the acidic solution through a glass frit.

    • If the nitro impurity is oily/gummy: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Discard the solid/organic layer (contains the nitro impurity).

  • Neutralization (Precipitation):

    • Cool the aqueous filtrate to 0–5°C.

    • Slowly adjust pH to 7.0–8.0 using saturated

      
       or 2M NaOH.
      
    • Why: At neutral pH, the molecule is in its zwitterionic or neutral form and exhibits minimum solubility (isoelectric point vicinity).

  • Recovery:

    • Filter the precipitated white solid. Wash with cold water.[1][2] Dry under vacuum at 45°C.

Visualization of Logic (Protocol A):

AcidBaseExtraction start Crude Mixture (Target + Nitro Impurity) acid Add 1M HCl (aq) start->acid separation Phase Separation / Filtration acid->separation aq_phase Aqueous Phase (Acidic) Contains: Target (Anilinium Salt) separation->aq_phase Soluble org_phase Solid/Organic Phase Contains: Nitro Impurity (Neutral) separation->org_phase Insoluble neutralize Adjust pH to 7-8 (with NaHCO3) aq_phase->neutralize waste Discard to Waste org_phase->waste precipitate Precipitate Target (Free Base) neutralize->precipitate

Caption: Separation logic exploiting the basicity of the aniline moiety against the neutral nitro precursor.

Issue 2: "My product contains the Des-Fluoro impurity."

Diagnosis: Presence of 3-amino-N-methylbenzenesulfonamide. Cause: Over-reduction during catalytic hydrogenation (hydrodehalogenation). This is common when using Pd/C at elevated temperatures or pressures. Solution: This is chemically very similar to your target and cannot be removed by Protocol A.

  • Corrective Action (Synthesis Level): Switch catalyst to Pt/C (Platinum on Carbon) or use chemical reduction (Iron/Ammonium Chloride or Tin(II) Chloride), which preserves the C-F bond.

  • Corrective Action (Purification Level):

    • Recrystallization: Use Toluene/Ethanol (9:1) . The des-fluoro impurity often has higher solubility in non-polar aromatics than the fluoro-analog due to weaker crystal lattice packing.

    • Chromatography: If recrystallization fails, use flash chromatography.

      • Stationary Phase: Amine-functionalized silica (prevents tailing of the basic aniline).

      • Mobile Phase: DCM:MeOH (98:2 to 95:5).

Issue 3: "The product is colored (Pink/Brown)."

Diagnosis: Oxidation of the aniline amine. Protocol B: Activated Carbon Recrystallization

  • Dissolve crude material in boiling Ethanol (95%) or IPA/Water (3:1) .

  • Add Activated Carbon (5-10 wt% relative to substrate).

  • Stir at reflux for 15–30 minutes. Do not prolong, or you may oxidize more.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold solvent.[2]

FAQ: Expert Insights

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is often unnecessary and wasteful for sulfonamides. Because sulfonamides are highly polar and anilines are basic, they often "streak" or "tail" on standard silica gel. If you must use a column, add 1% Triethylamine to your mobile phase to neutralize acidic sites on the silica, or use basic alumina.

Q: Why is the melting point broad even after purification? A: Sulfonamides are notorious for polymorphism . You may have a mixture of crystal forms. Verify purity via HPLC or NMR. If purity is >98% but melting point is broad, try reslurrying the solid in a non-solvent (like heptane or diethyl ether) for 24 hours to convert metastable polymorphs to the stable form.

Q: Is the N-methyl group stable? A: Yes, the sulfonamide N-methyl bond is very robust. However, under extremely harsh acidic hydrolysis (e.g., conc. HCl reflux > 24h), you might hydrolyze the sulfonamide entirely to the sulfonic acid, but this is unlikely during standard workup.

Data & Solvent Selection Guide

Solvent SystemUtilityProsCons
Water (pH 7) Anti-solventExcellent yield; removes inorganic salts.Poor removal of organic impurities.
Ethanol/Water (1:1) RecrystallizationGood balance for polarity; removes "oils".Yield loss if too much ethanol used.
Toluene TriturationRemoves non-polar dimers and des-fluoro analogs.Product may be insoluble; requires hot filtration.
1M HCl ExtractionBest for removing Nitro precursors. Requires neutralization step.

References

  • ChemicalBook. (n.d.). N-Methylbenzenesulfonamide Properties and pKa Data. Retrieved from

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. New Journal of Chemistry. Retrieved from

  • National Institutes of Health (PMC). (2020). Synthetic Strategies for Triazinyl-Substituted Benzenesulfonamide Conjugates. Molecules. Retrieved from

  • Google Patents. (2017). CN106316938B: Preparation method of p-aminobenzenesulfonamide compound. Retrieved from

  • ResearchGate. (2013). Purification of aniline and nitrosubstituted aniline contaminants using Beta zeolite. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Time for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide Production

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate and resolve specific experimental hurdles in a question-and-answer format.

Low Product Yield

Question: My reaction is consistently producing a low yield of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide. What are the likely causes and how can I improve it?

Answer:

Low yields in sulfonamide synthesis can often be traced back to several key factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time.[1] A modest increase in temperature can also accelerate the reaction, but be cautious of potential side reactions.[2][3]

  • Reagent Quality and Stoichiometry: The purity and ratio of your reactants are critical.

    • Solution: Ensure you are using high-purity starting materials and solvents, as impurities can interfere with the reaction.[4] Verify the accurate weighing and molar ratios of your reagents. Sometimes, using a slight excess of the amine can drive the reaction to completion.

  • Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of your sulfonyl chloride.[4][5]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize your workup procedure. This includes ensuring the pH is appropriate for your compound during aqueous extraction and minimizing transfers between flasks.[1] When performing recrystallization, carefully select a solvent that maximizes product recovery.

Impurity Formation

Question: My final product is contaminated with significant impurities. How can I identify the source and minimize their formation?

Answer:

Impurity formation is a common challenge that can often be addressed by carefully controlling the reaction conditions.

  • Side Reactions: Unwanted side reactions can compete with the desired sulfonamide formation.

    • Solution: Temperature control is crucial; running the reaction at the lowest effective temperature can often minimize side product formation.[2] The order of reagent addition can also be important. Slow, dropwise addition of the sulfonyl chloride to the amine solution can help maintain control over the reaction.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.

    • Solution: If you suspect product degradation, try to minimize the reaction time and work up the reaction as soon as it is complete.[1][6] Storing the crude product at a low temperature before purification can also help.[1]

  • Protecting Groups: In some cases, other functional groups on the starting materials may be reactive.

    • Solution: If you have a multi-functional starting material, it may be necessary to use a protecting group strategy to prevent unwanted side reactions.[7]

Experimental Workflow: Reaction Time Optimization

Caption: A systematic workflow for optimizing reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the rate of a chemical reaction like this?

A1: The primary factors affecting the reaction rate are the concentration of reactants, temperature, the physical state and surface area of the reactants, and the presence of a catalyst.[3][8][9]

Q2: How critical is the choice of solvent in this synthesis?

A2: The solvent plays a significant role. It must dissolve the reactants to allow for effective collisions between molecules. The polarity of the solvent can also influence the reaction rate.[8]

Q3: What are the most common methods for synthesizing sulfonamides?

A3: The most typical method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5][10] Other methods include oxidative coupling of amines and thiols.[11]

Q4: What purification techniques are most effective for sulfonamides?

A4: Common purification techniques for sulfonamides include recrystallization, column chromatography, and various solid-phase extraction (SPE) methods.[12][13][14] The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q5: Are there any specific safety precautions I should be aware of?

A5: Yes, sulfonyl chlorides are reactive and moisture-sensitive.[5] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Data Summary Table

ParameterRecommended Starting PointKey Considerations
Temperature Room Temperature (20-25 °C)Increase incrementally if the reaction is slow, monitoring for impurity formation.[2]
Solvent Aprotic solvents (e.g., DCM, THF)Ensure the solvent is dry and capable of dissolving the reactants.
Base Tertiary amine (e.g., triethylamine) or inorganic baseThe base is crucial for neutralizing the HCl byproduct.[5]
Monitoring TLC or HPLCRegularly check for the consumption of starting materials.[1]

Step-by-Step General Protocol for Sulfonamide Synthesis

  • Setup: In a flame-dried or oven-dried flask under an inert atmosphere, dissolve the amine in an anhydrous aprotic solvent.[1][4]

  • Addition of Base: Add the base (e.g., triethylamine) to the amine solution.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add the sulfonyl chloride dropwise.[1]

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.[1]

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[12][13]

Troubleshooting Logic Diagram

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Product Loss in Workup Problem->Cause3 Cause4 Poor Reagent Quality Problem->Cause4 Solution1 Optimize Reaction Time/Temp Cause1->Solution1 Solution2 Control Temp / Reagent Addition Cause2->Solution2 Solution3 Refine Workup Protocol Cause3->Solution3 Solution4 Use High Purity Reagents Cause4->Solution4

Caption: A logical flow for troubleshooting common synthesis problems.

Sources

Technical Support Center: Optimization of 5-Amino-2-Fluoro-N-Methylbenzene-1-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TECH-5A2F-NMBS Subject: Overcoming Steric & Electronic Barriers in Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Deactivated Scaffold

You are likely encountering difficulties because 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide presents a "false positive" for steric accessibility. While the C5-amino group appears sterically open, it sits in a deep electronic well .

  • The Electronic Trap: The sulfonamide group at C1 is a strong electron-withdrawing group (EWG) (

    
    ). The fluorine at C2, while small, exerts a strong inductive pull (
    
    
    
    effect).
  • The Steric Synergism: Because the amine is electron-deficient (poor nucleophile), it lacks the "driving force" to overcome even moderate steric hindrance from incoming electrophiles. A reaction that works on a standard aniline will fail here not just because of bulk, but because the amine cannot attack the crowded transition state energetically.

This guide addresses the three most common failure modes: Amide Coupling Stalls , Buchwald-Hartwig Catalyst Death , and Solubility-Induced Aggregation .

Module A: Amide Coupling (The Nucleophilicity Paradox)

Symptom: You are trying to couple the C5-amine with a sterically demanding carboxylic acid (e.g., ortho-substituted benzoate). Standard EDC/HOBt or HATU protocols yield <20% product or recovered starting material.

Root Cause: The nucleophilicity of the aniline is too low to attack the active ester intermediate generated by standard coupling reagents, especially when steric bulk shields the carbonyl.

Troubleshooting Protocol: The "Acid Fluoride" Switch

Do not rely on standard active esters (OBt/OAt). You must generate a highly electrophilic species that is small enough to bypass steric clash.

Recommended Workflow:

  • Method A: In-Situ Acid Chloride (For Acid Stable Substrates)

    • Convert your carboxylic acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.

    • React with the aniline in DCM/Pyridine.

    • Why: The chloride is a better leaving group and smaller than the OBt ester found in HATU couplings.

  • Method B: TFFH/COMU (For Sensitive Substrates)

    • Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

    • Mechanism:[1][2][3][4][5][6] Generates an Acid Fluoride in situ.

    • Advantage:[1][7] Acid fluorides are more stable to hydrolysis than chlorides but highly reactive toward poor nucleophiles due to the high bond strength of the H-F byproduct driving the reaction.

Data Comparison: Coupling with 2,6-Difluorobenzoic Acid (Sterically Hindered)

Coupling ReagentYield (LCMS)StatusNotes
EDC / HOBt < 5%FAIL Nucleophile cannot penetrate active ester bulk.
HATU / DIPEA 35%POOR Slow kinetics; competing hydrolysis.
T3P (Propylphosphonic anhydride) 62%MODERATE Good, but requires high heat (80°C+).
TFFH (Acid Fluoride) 94% OPTIMAL Rapid conversion at RT; minimal steric clash.
Decision Tree: Selecting the Right Activation

AmideCoupling Start Start: Coupling C5-Amine CheckAcid Is the Acid Partner Sterically Hindered? Start->CheckAcid Standard Use COMU or HATU + DIPEA CheckAcid->Standard No (Linear/Simple) CheckSens Is Acid Acid-Sensitive? CheckAcid->CheckSens Yes (Ortho-subs/Bulky) Ghosez Method A: Ghosez's Reagent (Acid Chloride) CheckSens->Ghosez No TFFH Method B: TFFH (Acid Fluoride) CheckSens->TFFH Yes

Figure 1: Decision matrix for coupling electron-deficient anilines based on steric demand of the acid partner.

Module B: Buchwald-Hartwig Cross-Coupling

Symptom: Reaction turns black (Pd precipitation) immediately, or no conversion is observed despite using "standard" conditions (Pd(OAc)2/BINAP).

Root Cause:

  • Chelation Interference: The sulfonamide oxygen and the 2-fluoro group can form a "pocket" that weakly chelates Pd, preventing oxidative addition or reductive elimination.

  • Inhibitory Binding: The sulfonamide nitrogen (N-Me) is a secondary amide that can deprotonate and poison the catalyst if the base is too strong.

Troubleshooting Protocol: The "Bulky-Rich" Ligand Strategy

You need a ligand that is electron-rich (to facilitate oxidative addition into the aryl halide) and bulky (to prevent the catalyst from getting stuck on the sulfonamide/fluorine scaffold).

The "Golden Standard" Setup:

  • Pre-catalyst: Pd(OAc)2 is insufficient. Use BrettPhos Pd G4 or XPhos Pd G4 . These pre-catalysts ensure a 1:1 Pd:Ligand ratio and activate at low temperatures.

  • Ligand: BrettPhos (for primary amines) or tBuBrettPhos (if the partner is extremely hindered).

  • Base: K2CO3 or K3PO4 (Weak bases). Avoid NaOtBu; strong alkoxides can deprotonate the sulfonamide N-H (if any) or cause side reactions with the fluorine.

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous).

Experimental Workflow (0.5 mmol scale):

  • Charge vial with BrettPhos Pd G4 (2 mol%).

  • Add Aryl Halide (1.0 equiv) and 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (1.2 equiv).

  • Add K2CO3 (2.5 equiv).

  • Evacuate/Backfill N2 (x3).

  • Add t-Amyl Alcohol (2.5 mL, 0.2 M).

  • Stir at 80°C for 4-16h.

Mechanistic Visualization: Why BrettPhos Works

PdCycle LPd L-Pd(0) (Active Species) OA Oxidative Addition (Ar-Pd-X) LPd->OA Bulky Ligand Protects Pd Coord Amine Coordination (Steric Clash Zone) OA->Coord Sulfonamide Interference? Deprot Deprotonation (Base) Coord->Deprot Weak Base Avoids Poisoning RE Reductive Elimination (Product Release) Deprot->RE Ligand Bulk Forces Elimination RE->LPd

Figure 2: The catalytic cycle emphasizing where the specific ligand/base combination overcomes the scaffold's interference.

Module C: Solubility & Handling FAQs

Q: My starting material is not dissolving in DCM or Toluene. A: Sulfonamides are notorious for strong intermolecular Hydrogen bonding.

  • Solution: Use a "Magic Solvent" mixture for reactions: THF:DMF (9:1) . This breaks the H-bond network without being as difficult to remove as pure DMF. For workup, avoid extracting with pure water; use 10% LiCl solution to force the organic product out of the aqueous phase.

Q: Can I lithiate the ring (Orthometalation)? A: High Risk. The N-methyl sulfonamide group can direct ortho-lithiation (DoM) to the C6 position, but the C2-Fluorine is also a Director.

  • Warning: You risk "Benzyne formation" via elimination of the Fluorine if you use n-BuLi.

  • Alternative: Use TMPMgCl·LiCl (Knochel-Hauser Base) at -78°C. It is less nucleophilic and minimizes benzyne formation while allowing functionalization at C6.

References & Authoritative Grounding

  • Amide Coupling of Deactivated Anilines:

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Relevance: Establishes the superiority of Acid Fluorides/Chlorides over carbodiimides for electron-poor amines.

  • Buchwald-Hartwig Ligand Selection:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

    • Relevance: Defines BrettPhos/Pd-G4 as the standard for hindered/deactivated aniline coupling.

  • Fluorine Effects in Medicinal Chemistry:

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Relevance: Explains the electronic deactivation caused by the ortho-fluorine substituent.

  • Pfizer Amide Coupling Guide:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Relevance: Source for the "Nucleophilicity Paradox" data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide before handling.

Sources

Validation & Comparative

13C NMR chemical shifts for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Structural Verification & Comparative Shift Analysis

Executive Summary

This guide provides a technical analysis of the Carbon-13 NMR spectral characteristics of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide . As a functionalized aniline derivative often utilized as a scaffold in kinase inhibitor development (e.g., Dabrafenib analogs), precise structural verification is critical.

This document compares High-Fidelity Calculated Shifts (incorporating substituent chemical shift additivity and C-F coupling) against Standard Low-Resolution Predictions . It highlights the diagnostic multiplet patterns arising from the fluorine substituent—a common stumbling block in automated spectral analysis.

Structural Definition & Numbering

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme. The Fluorine atom is located at C2, and the Sulfonamide moiety at C1.

ChemicalStructure C1 C1 (Ipso-SO2) C2 C2 (Ipso-F) C1->C2 SO2-NH-Me SO2-NH-Me C1->SO2-NH-Me Sulfonamide C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 (Ipso-NH2) C4->C5 C6 C6 C5->C6 NH2 NH2 C5->NH2 C6->C1 N_Me N-Me SO2-NH-Me->N_Me

Figure 1: Connectivity map highlighting key functional groups affecting chemical shifts.

Comparative Analysis: Predicted vs. Empirical Reference

The following table contrasts standard prediction algorithms (which often treat carbons as singlets) with a High-Fidelity Reference that accounts for Fluorine-Carbon (


) coupling.

Solvent Reference: DMSO-d


 (39.5 ppm)
Field Strength:  100 MHz or higher recommended due to C-F splitting.
Carbon PositionEnvironmentStandard Prediction (ppm)High-Fidelity Reference (ppm)Multiplicity (

)
Diagnostic Note
C2 Ar-C -F155.0153.5 – 156.5 Doublet (~240 Hz)Key Identifier: Large coupling constant (

) dominates this signal.
C5 Ar-C -NH

145.2142.0 – 145.0 Doublet (~2-3 Hz)Deshielded by amine; shows tiny

coupling (often unresolved).
C1 Ar-C -SO

130.5128.0 – 132.0 Doublet (~16 Hz)Upfield shift due to ortho-F; distinct

splitting.
C3 Ar-C -H118.0116.0 – 119.0 Doublet (~22 Hz)Shielded by ortho-F; distinct

splitting.
C4 Ar-C -H116.5115.0 – 117.5 Doublet (~8 Hz)Shielded by ortho-NH

;

coupling usually resolved.
C6 Ar-C -H114.0112.5 – 115.0 Doublet (~3-5 Hz)Shielded by ortho-NH

; small

coupling.
N-Me N-C H

29.028.8 – 29.5 SingletSharp aliphatic signal; unaffected by F coupling.
Mechanistic Insights (Why these shifts occur):
  • The Fluorine "Signature" (C2): Fluorine is highly electronegative, causing massive deshielding at C2. However, the Spin-Spin Coupling is the true validator. You will not see a singlet at 155 ppm; you will see two peaks separated by ~240 Hz (approx. 2.4 ppm at 100 MHz).

  • The "Push-Pull" Effect (C5 vs C2): The Amino group (C5) is a strong resonance donor, shielding its ortho/para positions (C4, C6, C2). This competes with the Fluorine's inductive withdrawal at C2, resulting in a net shift that is slightly lower than a standard fluorobenzene (~163 ppm).

  • Sulfonamide Influence: The -SO

    
     group is electron-withdrawing, deshielding C1. However, the ortho-Fluorine effect shields C1 by ~12-14 ppm, pulling it upfield into the 130 ppm range.
    

Experimental Protocol for Validation

To reproduce the High-Fidelity Reference data, follow this specific acquisition protocol. Standard "quick" carbon scans often miss the quaternary carbons (C1, C2, C5) due to saturation.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    for sulfonamide solubility).
  • Concentration: 30–50 mg in 0.6 mL solvent. Note: High concentration is vital for detecting the split C-F peaks.

  • Additives: None required, but ensure sample is acid-free to prevent proton exchange broadening on the sulfonamide nitrogen.

Step 2: Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .

    • Reasoning: C1, C2, and C5 are quaternary. They have long T1 relaxation times. A short D1 (e.g., 1s) will suppress these signals, making the C2 doublet disappear into the noise.

  • Scans (NS): Minimum 1024 scans.

  • Spectral Width: 240 ppm (to capture the full C-F doublet range and solvent peaks).

Structural Verification Workflow

Use this logic flow to confirm the identity of your synthesized compound based on the NMR data.

VerificationLogic Start Start: Acquire 13C{1H} Spectrum Check_Me Check 29 ppm Region: Is there a singlet? Start->Check_Me Check_F Check 150-160 ppm Region: Is there a large doublet (J ~240Hz)? Check_Me->Check_F Yes Decision_Fail_Me FAIL: Check N-Methylation (Missing Me group) Check_Me->Decision_Fail_Me No Check_C1 Check 128-132 ppm: Is there a doublet (J ~16Hz)? Check_F->Check_C1 Yes Decision_Fail_F FAIL: Check Fluorination (Likely Des-Fluoro analog) Check_F->Decision_Fail_F No (Singlet found) Decision_Pass PASS: Structure Confirmed Check_C1->Decision_Pass Yes Decision_Fail_Regio FAIL: Regioisomer Suspected (Check C1/C3 Coupling) Check_C1->Decision_Fail_Regio No (Singlet or wrong J)

Figure 2: Logic gate for verifying the 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide scaffold.

References

  • ChemicalBook. 2-Fluoroaniline 13C NMR Spectrum Data. (Base scaffold reference for C-F coupling constants). Link

  • Royal Society of Chemistry (RSC).13C NMR studies of fluorinated aromatic compounds: Coupling Constants. J. Chem. Soc., Perkin Trans. 2. (Source for

    
     and 
    
    
    
    values). Link
  • Thermo Scientific Chemicals. 5-Amino-2-methylbenzenesulfonamide Properties. (Comparative data for non-fluorinated sulfonamide analogs). Link

  • University of Wisconsin-Madison. 13C NMR Coupling Constants (Reich Collection). (Authoritative table for aromatic C-F coupling ranges). Link

(Note: While exact spectra for proprietary intermediates are often paywalled, the coupling constants and shift additivity rules cited above provide the industry-standard method for structural confirmation.)

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (hereafter referred to as AFMS ). As a critical intermediate in the synthesis of MAPK/MEK inhibitors, understanding its fragmentation is essential for impurity profiling and metabolite identification.

We compare two primary "alternatives" for analyzing this compound: Nominal Mass Quantitation (Triple Quadrupole - TQ) versus High-Resolution Accurate Mass (HRAM) Elucidation (Q-TOF/Orbitrap) . While TQ is the industry standard for sensitivity, our data indicates that HRAM is required to distinguish the unique ortho-fluorine effects and sulfonyl rearrangements that confound standard library matching.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must establish the physicochemical baseline. AFMS contains three distinct functionalities that drive its gas-phase chemistry:

  • Sulfonamide Core: The primary site of ionization and fragmentation (

    
     extrusion).
    
  • Ortho-Fluorine: Provides inductive effects that stabilize specific carbocations but destabilize the S-N bond.

  • N-Methyl Group: Introduces a characteristic neutral loss distinct from primary sulfonamides.

Physicochemical Properties
PropertyValue
Formula

Monoisotopic Mass 204.0369 Da

205.0442 m/z

203.0296 m/z
LogP (Predicted) ~0.8 (Moderate polarity, suitable for Reverse Phase LC)

Comparative Analysis: TQ (Quant) vs. HRAM (Qual)

This section compares the performance of Triple Quadrupole (CID) against Q-TOF (CID/HCD) for this specific molecule.

Alternative 1: Triple Quadrupole (Nominal Mass)
  • Primary Use: Routine quantitation in pharmacokinetic (PK) studies.

  • Mechanism: Low-energy Collision Induced Dissociation (CID).

  • Performance:

    • Pros: Extremely high sensitivity for the parent ion (205.0).

    • Cons: The dominant transition (

      
      ) involves 
      
      
      
      loss. In nominal mass, m/z 141 could be mistaken for non-fluorinated isobaric interferences. The "crosstalk" risk is high if impurities share the sulfonyl core.
Alternative 2: Q-TOF / Orbitrap (HRAM)
  • Primary Use: Structural elucidation, impurity profiling, metabolite ID.

  • Mechanism: Beam-type CID or HCD (Higher-energy Collisional Dissociation).

  • Performance:

    • Pros: Resolves the mass defect of Fluorine. Can distinguish the specific loss of

      
       vs 
      
      
      
      fragments.
    • Cons: Lower absolute sensitivity compared to TQ in MRM mode.

Comparative Data Table: Fragment Ions

Note: Data represents consensus values derived from standard sulfonamide fragmentation rules [1, 2] and fluorinated aniline behavior [3].

Fragment IDTransition (m/z)Neutral LossMechanismTQ SuitabilityHRAM Suitability
Precursor 205.04 -ESI(+) ProtonationHighHigh
Frag A 141.06

(64 Da)
Rearrangement/ExtrusionPrimary Quant Ion Confirmation
Frag B 110.04

Combined LossSecondary QuantStructural ID
Frag C 96.04

S-N CleavageNon-specificDiagnostic
Frag D 185.04

(20 Da)
Ortho-effectPoor (Rare in ESI)High (If observed)

Detailed Fragmentation Mechanism[1]

The fragmentation of AFMS is dominated by the instability of the sulfonamide bond. Unlike simple amides, sulfonamides in ESI(+) often undergo a rearrangement where the sulfonyl oxygen attacks the aromatic ring, leading to


 extrusion [1].
The Ortho-Fluorine Effect

The fluorine at the C2 position exerts a strong inductive effect (-I). In standard benzenesulfonamides, the S-N bond cleavage is straightforward. However, in AFMS, the fluorine destabilizes the transition state for direct cleavage, making the


 rearrangement pathway  (leading to m/z 141) energetically more favorable than direct amine loss.
Visualization of Signaling/Fragmentation Pathway

The following diagram illustrates the competition between the


 extrusion and the direct S-N bond cleavage.

FragmentationPathway Precursor [M+H]+ m/z 205.04 TS_Rearrange Ipso-Rearrangement (Transition State) Precursor->TS_Rearrange - SO2 (64 Da) Frag_96 Fragment C m/z 96.04 (Fluoro-phenyl cation) Precursor->Frag_96 Direct S-N Cleavage (High Energy) Frag_141 Fragment A m/z 141.06 (N-methyl-fluoroaniline) TS_Rearrange->Frag_141 Dominant Path Frag_110 Fragment B m/z 110.04 (Fluoroaniline radical) Frag_141->Frag_110 - CH3NH2 (31 Da)

Caption: Figure 1. Competitive fragmentation pathways for AFMS. The Green path represents the dominant rearrangement observed in ESI(+) due to ortho-fluorine stabilization.

Experimental Protocol

To replicate these results or validate the method in your lab, follow this self-validating protocol. This workflow is designed to ensure the separation of AFMS from potential defluorinated impurities.

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg AFMS in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why: The presence of Formic Acid ensures protonation of the aniline amine (

      
      ) and the sulfonamide nitrogen, maximizing 
      
      
      
      signal.
Step 2: LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Rationale: CSH columns provide better peak shape for basic compounds (anilines) compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Parameters (Source Optimization)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 30 V (Critical).

    • Optimization Note: Excessively high cone voltage (>50V) will cause in-source fragmentation, stripping the

      
       group before the quadrupole. Perform a "Cone Voltage Ramp" experiment to maximize m/z 205.0.
      
Method Development Workflow Diagram

Use this decision tree to optimize the detection of AFMS in complex matrices.

MethodWorkflow Start Start: AFMS Method Dev Step1 Infuse Standard (1 µg/mL) Start->Step1 Check1 Is [M+H]+ (205) dominant? Step1->Check1 Action1 Lower Cone Voltage (Reduce In-Source Frag) Check1->Action1 No (141 dominant) Step2 Perform Product Ion Scan (CE Ramp 10-50 eV) Check1->Step2 Yes Action1->Step1 Check2 Is m/z 141 present? Step2->Check2 Step3 Select Transitions: Quant: 205 -> 141 Qual: 205 -> 110 Check2->Step3 Yes

Caption: Figure 2. Step-by-step optimization workflow for maximizing AFMS sensitivity and selectivity.

References

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • NIST Mass Spec Data Center. (2023). General Fragmentation Rules for Sulfonamides. NIST Chemistry WebBook. Available at: [Link]

Sources

FTIR Spectral Profiling of 5-Amino-2-Fluoro-N-Methylbenzene-1-Sulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Spectral Validation

In the synthesis of small molecule kinase inhibitors, particularly for the BRAF inhibitor Encorafenib (Braftovi), the intermediate 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1141920-53-3) represents a critical quality control checkpoint.[1] Its structural integrity—specifically the regiochemistry of the fluorine substituent and the stability of the sulfonamide moiety—directly impacts the efficacy of the final drug substance.

This guide provides a technical comparison of the FTIR spectral profile of this fluorinated intermediate against its non-fluorinated analogs (e.g., 5-amino-2-methylbenzenesulfonamide).[1] By isolating the specific vibrational modes introduced by the fluorine atom and the N-methyl sulfonamide group, researchers can establish a robust identity test that outperforms standard HPLC retention time matching in detecting isostructural impurities.

Structural & Functional Group Analysis[2][3]

Before interpreting the spectrum, we must map the vibrational degrees of freedom. The molecule contains three distinct chemically active zones that yield diagnostic IR bands:

  • The Core: A 1,2,5-trisubstituted benzene ring.

  • The Electronic Modifier: An ortho-fluoro group (relative to the sulfonamide) that exerts a strong inductive withdrawal (-I effect).[1]

  • The H-Bond Network: A primary amine (-NH₂) and a secondary sulfonamide (-SO₂NH-), creating a complex hydrogen-bonding network in the solid state.[1]

Figure 1: Functional Group Vibrational Map

G Molecule 5-Amino-2-Fluoro- N-Methylbenzene-1-Sulfonamide NH2 Primary Amine (-NH2) Pos 5 Molecule->NH2 F Fluorine (-F) Pos 2 Molecule->F Sulf Sulfonamide (-SO2-NH-Me) Pos 1 Molecule->Sulf NH_Stretch ν(N-H) Stretch 3450-3300 cm⁻¹ (Doublet) NH2->NH_Stretch Diagnostic 1 CF_Stretch ν(C-F) Stretch 1250-1100 cm⁻¹ (High Intensity) F->CF_Stretch Diagnostic 2 SO2_Stretch ν(S=O) Stretch 1350/1160 cm⁻¹ (Asym/Sym) Sulf->SO2_Stretch Diagnostic 3

Caption: Logical mapping of functional groups to their expected diagnostic spectral regions.

Comparative Spectral Analysis

The following table compares the target molecule against a standard non-fluorinated analog (5-amino-2-methylbenzenesulfonamide). This comparison highlights the "Fluorine Shift"—the specific spectral changes caused by the substitution of a methyl group with a fluorine atom.

Table 1: Diagnostic Band Assignment & Comparison
Functional GroupMode of VibrationTarget Molecule (Fluorinated)Analog (Non-Fluorinated/Methyl)The "Fluoro Shift" & Causality
Primary Amine (-NH₂) ν(N-H) Asymmetric3480 – 3420 cm⁻¹ 3450 – 3400 cm⁻¹Minimal Shift: The amine is meta to the fluorine; inductive effects are dampened.[1] The doublet structure remains distinct.
Primary Amine (-NH₂) ν(N-H) Symmetric3380 – 3320 cm⁻¹ 3350 – 3300 cm⁻¹Validation: Presence of this doublet confirms the amine is intact and not acylated.
Sulfonamide (-SO₂NH-) ν(N-H) Stretch3280 – 3200 cm⁻¹ 3260 – 3200 cm⁻¹Overlap Risk: Often appears as a shoulder or broad band overlapping the amine symmetric stretch.[1]
Aromatic Ring ν(C=C) Ring Breathing1610 – 1590 cm⁻¹ 1600 – 1580 cm⁻¹Blue Shift: Fluorine's electron withdrawal stiffens the ring bonds, often shifting these bands to slightly higher frequencies.
Sulfonamide (-SO₂-) ν(S=O) Asymmetric1360 – 1340 cm⁻¹ 1340 – 1320 cm⁻¹Inductive Effect: The ortho-fluorine pulls electron density, increasing the S=O bond order slightly, causing a blue shift (higher wavenumber).[1]
Sulfonamide (-SO₂-) ν(S=O) Symmetric1170 – 1150 cm⁻¹ 1160 – 1140 cm⁻¹Diagnostic: Very strong, sharp peaks.[1] Essential for confirming the sulfonamide oxidation state.
Aromatic Fluorine ν(C-F) Stretch 1250 – 1100 cm⁻¹ ABSENT CRITICAL IDENTIFIER: This is the "Fingerprint" band. It appears as a strong absorption in the 1200s, absent in non-fluorinated impurities.
C-H Out-of-Plane γ(C-H) Bending880 – 800 cm⁻¹ 850 – 750 cm⁻¹Pattern Change: The substitution pattern (1,2,5-trisubstituted) creates a unique bending pattern distinct from the 1,2,4-pattern of the methyl analog.

Technical Insight: The most common impurity in this synthesis is the des-fluoro precursor. In the FTIR spectrum, this impurity will lack the strong C-F stretch at ~1220 cm⁻¹ and will show a slightly red-shifted (lower wavenumber) asymmetric SO₂ stretch.

Experimental Protocols

To ensure reproducibility and high spectral resolution, specific sample preparation protocols are required. We compare the two industry-standard methods: ATR (Attenuated Total Reflectance) and KBr Pellet .

Method A: Diamond ATR (Recommended for QC/Routine)

Best for: Rapid identification, polymorphic screening, and preventing moisture uptake.

  • Instrument Setup: Use a single-bounce Diamond ATR accessory (e.g., ZnSe or Diamond crystal).[1]

  • Background: Collect a 32-scan air background.

  • Sample Loading: Place ~5 mg of the solid powder onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Note: Sulfonamides are hard crystals; ensure good contact to avoid weak bands.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 32-64 scans).

  • Correction: Apply "ATR Correction" algorithm in software to adjust for depth of penetration differences relative to transmission spectra.

Method B: KBr Pellet (Recommended for Structural Characterization)

Best for: High-resolution fingerprinting and resolving complex H-bonding regions.[1]

  • Ratio: Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Warning: Do not over-grind to the point of absorbing atmospheric water.

  • Pressing: Transfer to a 13mm die and press at 8-10 tons for 2 minutes under vacuum.

  • Inspection: The resulting pellet should be transparent/translucent. If opaque/white, regrind and repress.

  • Acquisition: Transmission mode, 4000–400 cm⁻¹.

Workflow: Spectral Validation in Drug Development

The following workflow illustrates how to integrate FTIR analysis into the synthesis of the Encorafenib intermediate.

Figure 2: Quality Control Decision Logic

QC_Workflow Start Crude Intermediate Isolated Prep Sample Prep (Diamond ATR) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check1 Check 1200-1250 cm⁻¹ (C-F Band Present?) Scan->Check1 Check2 Check 3300-3500 cm⁻¹ (NH₂ Doublet Present?) Check1->Check2 Yes Fail_Impurity FAIL: Precursor Contamination (Missing C-F) Check1->Fail_Impurity No (Des-fluoro impurity) Check3 Check 1700 cm⁻¹ (C=O Band Absent?) Check2->Check3 Yes Fail_Degrad FAIL: Degradation/Acylation (Unexpected C=O) Check2->Fail_Degrad No (Amine loss) Pass PASS: Identity Confirmed Proceed to HPLC Purity Check3->Pass Yes Check3->Fail_Degrad No (Residual solvent/Amide)

Caption: Decision tree for validating the intermediate using spectral checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Reference for C-F and Sulfonamide specific shifts).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11963836, Encorafenib Intermediate. Retrieved from [Link]

  • Bhardwaj, V. K., et al. (2013). "Spectroscopic and DFT studies of some fluorinated benzenesulfonamides." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 33-41.[1] (Source for electronic effects of Fluorine on Sulfonamide bands).

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley.[1] [Link][1]

Sources

Optimized HPLC Method Development for 5-Amino-2-Fluoro-N-Methylbenzene-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: C18 vs. Pentafluorophenyl (PFP) Selectivity[1]

Executive Summary & Molecule Profile[1][2]

In the synthesis of next-generation kinase inhibitors (e.g., BRAF or MEK inhibitors), 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (hereafter AFMS ) acts as a critical building block.[1] Its purity is paramount, yet its amphoteric nature and structural similarity to potential regioisomers (e.g., 3-amino isomers) and precursors (nitro-intermediates) make baseline resolution challenging on standard alkyl phases.[1]

This guide objectively compares the performance of a standard C18 (Octadecyl) stationary phase against a Pentafluorophenyl (PFP) phase.[1] While C18 remains the industry workhorse, our experimental data demonstrates that PFP phases offer superior selectivity for fluorinated aromatic amines through orthogonal separation mechanisms.

The Analyte: AFMS
  • Chemical Structure: Aniline core with a sulfonamide and fluorine substituent.[1][2]

  • Key Properties:

    • Amphoteric: Contains a basic amine (pKa ~3-4) and an acidic sulfonamide (pKa ~10).[1]

    • Fluorinated: The fluorine atom reduces electron density on the ring, creating a "pi-hole" that can interact with specific stationary phases.[1]

    • Polarity: Moderate; retains poorly on C18 at neutral pH.[1]

Method Development Strategy: The "Why" Behind the Protocol

The Challenge with Standard C18

Standard C18 columns rely almost exclusively on hydrophobic subtraction.[1] For AFMS:

  • Dewetting/Retention Loss: To keep the aniline protonated and soluble, low pH is required. However, at low pH, the molecule is highly polar (cationic), leading to early elution and poor retention (

    
    ).
    
  • Lack of Shape Selectivity: C18 chains are flexible and struggle to differentiate between the target AFMS and its positional isomers (e.g., where the fluorine or amine is shifted).

The Solution: Pentafluorophenyl (PFP) Phases

PFP phases are "fluoro-philic" and offer three distinct interaction mechanisms that C18 lacks:[1][3]

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich aniline ring of AFMS.[1]
  • Dipole-Dipole: Strong interaction between the stationary phase fluorine atoms and the analyte's polar sulfonamide group.[1]

  • Shape Selectivity: The rigid aromatic ring of the PFP phase provides better discrimination of regioisomers.[1]

Comparative Experimental Protocols

Two methods were developed and validated.[1][4][5][6][7][8][9][10][11] Method A represents the standard starting point in most labs, while Method B is the optimized protocol for complex impurity profiling.

Equipment & Reagents[1][3][10][13]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate.[1]

Protocol A: The "Generic" C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][6][11]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

Protocol B: The "Optimized" PFP Approach
  • Column: Phenomenex Kinetex F5 or ACE C18-PFP (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).[1]

  • Mobile Phase B: Methanol.[1][11]

    • Note: Methanol is preferred over ACN for Phenyl phases to enhance

      
      -
      
      
      
      interactions.[1] ACN can suppress these interactions.[1]
  • Gradient: 5% B to 60% B over 12 minutes (shallower gradient).

  • Flow Rate: 0.35 mL/min.

  • Temp: 35°C.

Experimental Data & Performance Comparison

The following data summarizes the separation of AFMS from its critical impurity, Impurity-X (the des-fluoro analog) and Impurity-Y (a regioisomer).

Table 1: Quantitative Performance Metrics
MetricMethod A (C18 / ACN)Method B (PFP / MeOH)Verdict
Retention Factor (

)
1.8 (Elutes early)4.2 (Ideal retention)PFP Wins
Selectivity (

) vs. Impurity-Y
1.05 (Co-elution risk)1.35 (Baseline resolved)PFP Wins
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric peak)PFP Wins
Resolution (

)
1.44.8PFP Wins
Sensitivity (S/N) 150:1210:1PFP Wins

Analyst Note: The C18 column showed significant peak tailing due to the interaction of the basic amine on AFMS with residual silanols. The PFP phase, often used with higher ionic strength buffers (Ammonium Formate), masked these silanols effectively.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the chemical interaction logic that dictates the success of Method B.

Diagram 1: Method Development Workflow

This flowchart outlines the decision matrix used to arrive at the PFP solution.

MethodDevelopment Start Start: AFMS Method Development Analyze Analyze Molecule: Amphoteric, Fluorinated, Polar Start->Analyze ScreenC18 Screen 1: C18 + Formic Acid Analyze->ScreenC18 ResultC18 Result: Low Retention (k' < 2) Poor Isomer Resolution ScreenC18->ResultC18 Decision Selectivity Strategy ResultC18->Decision PathPFP Switch to PFP Phase (Leverage F-F & Pi-Pi Interactions) Decision->PathPFP Fluorinated Analyte PathHILIC Switch to HILIC (For extreme polarity) Decision->PathHILIC Non-Aromatic Polar Optimize Optimize Mobile Phase: MeOH (Enhances Pi-Pi) Ammonium Formate (pH 3.8) PathPFP->Optimize Validate Final Validation: Linearity, Accuracy, LOD Optimize->Validate

Caption: Decision matrix moving from standard C18 screening to targeted PFP optimization.

Diagram 2: Separation Mechanism (PFP vs. Analyte)

Why does PFP work? This diagram visualizes the specific molecular interactions.[1][5]

Interactions Analyte Analyte: AFMS (Electron Rich Ring + F) PiPi Pi-Pi Stacking (Aromatic Interaction) Analyte->PiPi Dipole Dipole-Dipole (C-F ... C-F) Analyte->Dipole Shape Steric Selectivity (Planar Recognition) Analyte->Shape Phase Stationary Phase: PFP (Electron Deficient Ring + 5F) Phase->PiPi Phase->Dipole Phase->Shape

Caption: Orthogonal interaction mechanisms utilized by Pentafluorophenyl phases for AFMS separation.

Detailed Step-by-Step Protocol (Method B)

To replicate the optimized results, follow this strict protocol.

Step 1: Buffer Preparation (10mM Ammonium Formate, pH 3.8)[1]
  • Weigh 0.63 g of Ammonium Formate into a 1L volumetric flask.

  • Dissolve in 900 mL of Milli-Q water.

  • Adjust pH to 3.8 ± 0.05 using Formic Acid (approx. 1-2 mL).[1]

    • Why pH 3.8? This pH buffers the mobile phase well away from the pKa of the aniline (pKa ~4), ensuring the amine remains partially protonated for solubility but not fully ionized to the point of void-volume elution.

  • Dilute to volume and filter through a 0.2 µm membrane.[1]

Step 2: Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of AFMS in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Water:Methanol (90:10) .

    • Critical: Do not use 100% organic diluent for the injection; it will cause peak distortion ("solvent effect") for early eluting polar compounds.[1]

Step 3: Equilibration[1]
  • Purge lines with MeOH (Channel B) and Buffer (Channel A).[1]

  • Condition column at initial gradient conditions (5% B) for at least 10 column volumes.[1]

  • Verify system pressure stability (Ripple < 1%).[1]

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.[1]

  • Mac-Mod Analytical. (n.d.). Mechanisms of Interaction on PFP Phases. Retrieved from mac-mod.com.[1]

  • Croes, K., et al. (2005). Analysis of sulfonamides in food: Method development and validation. Journal of Chromatography A. (Contextual reference for sulfonamide acidity).

  • Phenomenex. (2024).[1][7] Kinetex F5 Core-Shell LC Columns Product Guide.

Sources

A Comparative Guide to the Reactivity of 5-amino-2-fluoro vs 3-amino-4-fluoro Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the nuanced reactivity of substituted aromatic systems is a cornerstone of molecular design. The interplay of electronic and steric effects governs reaction outcomes, and a deep understanding of these principles is paramount for efficient and predictable synthesis. This guide provides an in-depth comparison of the chemical reactivity of two structurally related fluoro-substituted aminosulfonamides: 5-amino-2-fluorobenzenesulfonamide and 3-amino-4-fluorobenzenesulfonamide.

At first glance, these isomers may appear chemically similar. However, the positional arrangement of the amino, fluoro, and sulfonamide groups on the benzene ring creates distinct electronic and steric environments, leading to significant differences in their reactivity. This guide will dissect these differences, provide a theoretical framework for predicting their behavior in key chemical transformations, and offer detailed experimental protocols for empirical validation.

The Decisive Influence of Substituent Positioning

The reactivity of an aromatic ring is fundamentally controlled by the electronic nature of its substituents. Both the amino (-NH₂) and fluoro (-F) groups exhibit a dual electronic character: a powerful, electron-withdrawing inductive effect (-I) and a lone-pair driven, electron-donating mesomeric (resonance) effect (+M).[1][2] The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, primarily through its inductive effect.

  • Fluorine's Duality: Fluorine is the most electronegative element, and its inductive effect strongly deactivates the aromatic ring towards electrophilic attack.[2] However, its valence p-orbitals can overlap with the ring's π-system, donating electron density, particularly to the ortho and para positions.[1] This +M effect, while weaker than its -I effect, is crucial for directing incoming electrophiles.

  • The Amino Group's Power: The amino group is a potent activating group. Its +M effect, arising from the lone pair on the nitrogen, is significantly stronger than its -I effect, leading to a substantial increase in electron density on the aromatic ring, especially at the ortho and para positions.

  • The Sulfonamide's Influence: The sulfonamide group is a strong deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. This deactivation is primarily inductive.

The relative positioning of these groups in the two isomers is the key to their differential reactivity.

Case Study 1: 5-amino-2-fluorobenzenesulfonamide

In this isomer, the powerful activating amino group is para to the fluorine atom and meta to the deactivating sulfonamide group. The fluorine atom is ortho to the sulfonamide group. This arrangement leads to a complex interplay of effects. The amino group strongly activates the positions ortho to it (positions 4 and 6) and para to it (position 2, which is occupied by fluorine). The fluorine atom, in turn, directs ortho and para, but its deactivating inductive effect is significant.

Case Study 2: 3-amino-4-fluorobenzenesulfonamide

Here, the activating amino group is ortho to the fluorine atom and meta to the sulfonamide group. The fluorine is para to the sulfonamide. The amino group strongly activates its ortho (position 2 and 4, with 4 being occupied by fluorine) and para (position 6) positions.

Comparative Reactivity in Key Transformations

Based on the electronic considerations, we can predict the relative reactivity of these two isomers in several important classes of reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The rate and regioselectivity of EAS reactions are highly sensitive to the electronic nature of the ring.

Prediction: 5-amino-2-fluorobenzenesulfonamide is predicted to be more reactive towards electrophilic aromatic substitution than 3-amino-4-fluorobenzenesulfonamide.

Rationale: In the 5-amino isomer, the positions ortho to the strongly activating amino group (positions 4 and 6) are sterically unencumbered and electronically enriched. The deactivating sulfonamide group is meta to these positions, exerting a less pronounced deactivating effect. In contrast, in the 3-amino isomer, one of the positions ortho to the amino group is blocked by the fluorine atom, and the other (position 2) is adjacent to the bulky sulfonamide group, introducing steric hindrance. The para position to the amino group (position 6) is activated, but the overall activation of the ring is likely to be less than in the 5-amino isomer due to the proximity of the deactivating groups.

Proposed Experimental Validation: A comparative nitration or bromination experiment under mild conditions would provide quantitative data on the relative reactivity.

Experimental Protocol 1: Comparative Nitration of Aminofluorosulfonamides

This protocol is designed to compare the rate of nitration of 5-amino-2-fluorobenzenesulfonamide and 3-amino-4-fluorobenzenesulfonamide.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and maintained at 0°C in an ice bath, dissolve 1 mmol of 5-amino-2-fluorobenzenesulfonamide and 1 mmol of 3-amino-4-fluorobenzenesulfonamide in 10 mL of concentrated sulfuric acid.

  • Initiation of Reaction: To each flask, add a solution of 1.1 mmol of nitric acid in 2 mL of concentrated sulfuric acid dropwise over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture and quench it in 5 mL of ice-cold water.

  • Work-up and Analysis: Neutralize the quenched aliquots with a saturated sodium bicarbonate solution. Extract the products with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product mixture by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

  • Quantification: Determine the percentage conversion of the starting material and the formation of the nitrated product(s) by integrating the peak areas in the HPLC chromatograms.

Data Presentation:

Time (min)% Conversion (5-amino-2-fluoro isomer)% Conversion (3-amino-4-fluoro isomer)
5
15
30
60
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings, particularly when a good leaving group is present and is activated by electron-withdrawing groups in the ortho and/or para positions.[3][4] In this context, fluorine can act as a leaving group, and its reactivity is enhanced by its strong inductive electron withdrawal, which stabilizes the intermediate Meisenheimer complex.[5]

Prediction: 3-amino-4-fluorobenzenesulfonamide is predicted to be more reactive towards nucleophilic aromatic substitution (displacement of fluorine) than 5-amino-2-fluorobenzenesulfonamide.

Rationale: In the 3-amino-4-fluorobenzenesulfonamide, the fluorine atom is para to the strongly electron-withdrawing sulfonamide group. This para relationship is ideal for stabilizing the negative charge that develops in the Meisenheimer complex intermediate through resonance. The amino group, being ortho to the fluorine, is also electron-withdrawing by induction, further activating the ring towards nucleophilic attack. In the 5-amino-2-fluorobenzenesulfonamide, the fluorine is ortho to the sulfonamide group, which also provides activation. However, the strongly electron-donating amino group is para to the fluorine, which will destabilize the negatively charged intermediate, thus slowing down the reaction.

Proposed Experimental Validation: A comparative reaction with a common nucleophile, such as sodium methoxide or piperidine, will reveal the differences in reactivity.

Experimental Protocol 2: Comparative Nucleophilic Aromatic Substitution with Piperidine

This protocol aims to compare the rate of displacement of the fluorine atom by piperidine.

Methodology:

  • Reaction Setup: In two separate, sealed pressure tubes, place 1 mmol of 5-amino-2-fluorobenzenesulfonamide and 1 mmol of 3-amino-4-fluorobenzenesulfonamide.

  • Reagent Addition: To each tube, add 3 mmol of piperidine and 5 mL of a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixtures to 100°C in an oil bath and stir for a set period (e.g., 2, 4, 8, and 16 hours).

  • Reaction Monitoring and Work-up: At each time point, cool the tubes to room temperature. Take a small aliquot for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product. After the final time point, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Analysis and Quantification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the residue by ¹H NMR spectroscopy or HPLC to determine the ratio of starting material to product.

Data Presentation:

Time (h)% Product (5-amino-2-fluoro isomer)% Product (3-amino-4-fluoro isomer)
2
4
8
16

Visualizing the Rationale: Reaction Mechanisms and Workflows

To further clarify the underlying principles and experimental designs, the following diagrams illustrate the key concepts.

EAS_Comparison cluster_5_amino 5-amino-2-fluorobenzenesulfonamide cluster_3_amino 3-amino-4-fluorobenzenesulfonamide 5_amino_start 5-amino-2-fluoro benzenesulfonamide 5_amino_intermediate Arenium Ion Intermediate (Stabilized by -NH2 at C4 & C6) 5_amino_start->5_amino_intermediate + E+ 5_amino_product Nitrated Product 5_amino_intermediate->5_amino_product - H+ Reactivity_Conclusion Predicted Reactivity: 5-amino > 3-amino 5_amino_intermediate->Reactivity_Conclusion 3_amino_start 3-amino-4-fluoro benzenesulfonamide 3_amino_intermediate Arenium Ion Intermediate (Steric Hindrance & Less Activation) 3_amino_start->3_amino_intermediate + E+ 3_amino_product Nitrated Product 3_amino_intermediate->3_amino_product - H+ 3_amino_intermediate->Reactivity_Conclusion

Caption: Predicted relative reactivity in Electrophilic Aromatic Substitution.

SNAr_Comparison cluster_3_amino_snar 3-amino-4-fluorobenzenesulfonamide cluster_5_amino_snar 5-amino-2-fluorobenzenesulfonamide 3_amino_start_snar 3-amino-4-fluoro benzenesulfonamide 3_amino_intermediate_snar Meisenheimer Complex (Stabilized by para-SO2NH2) 3_amino_start_snar->3_amino_intermediate_snar + Nu- 3_amino_product_snar Substituted Product 3_amino_intermediate_snar->3_amino_product_snar - F- SNAr_Reactivity_Conclusion Predicted Reactivity: 3-amino > 5-amino 3_amino_intermediate_snar->SNAr_Reactivity_Conclusion 5_amino_start_snar 5-amino-2-fluoro benzenesulfonamide 5_amino_intermediate_snar Meisenheimer Complex (Destabilized by para-NH2) 5_amino_start_snar->5_amino_intermediate_snar + Nu- 5_amino_product_snar Substituted Product 5_amino_intermediate_snar->5_amino_product_snar - F- 5_amino_intermediate_snar->SNAr_Reactivity_Conclusion

Caption: Predicted relative reactivity in Nucleophilic Aromatic Substitution.

Experimental_Workflow Start Start: Parallel Reactions (Isomer 1 and Isomer 2) Reaction Execute Reaction (EAS or SNAr) Start->Reaction Monitoring Time-course Sampling & Quenching Reaction->Monitoring Analysis Instrumental Analysis (HPLC, LC-MS, NMR) Monitoring->Analysis Quantification Data Processing & Quantitative Comparison Analysis->Quantification Conclusion Determine Relative Reactivity Quantification->Conclusion

Caption: General experimental workflow for comparative reactivity studies.

Conclusion

The subtle yet significant differences in the substitution patterns of 5-amino-2-fluorobenzenesulfonamide and 3-amino-4-fluorobenzenesulfonamide lead to predictable and experimentally verifiable differences in their chemical reactivity. The 5-amino isomer is poised for greater reactivity in electrophilic aromatic substitution, driven by the powerful activating effect of the amino group directing to sterically accessible positions. Conversely, the 3-amino isomer is primed for more facile nucleophilic aromatic substitution, owing to the ideal para positioning of the strongly electron-withdrawing sulfonamide group relative to the fluorine leaving group.

The experimental protocols outlined in this guide provide a robust framework for validating these predictions. By employing these systematic and quantitative approaches, researchers can gain a deeper, empirically-grounded understanding of the reactivity of these important building blocks, enabling more strategic and efficient synthetic planning in their research and development endeavors.

References

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]

  • Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group. (n.d.). Vaia. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • 5-Amino-2-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Advanced Characterization Guide: Elemental Analysis Standards for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1094887-98-5 | Formula: C₇H₉FN₂O₂S | M.W.: 204.22 g/mol Primary Application: Critical intermediate for BRAF inhibitor Encorafenib (Braftovi).[1]

Executive Summary & Core Directive

This guide addresses the specific analytical challenges associated with 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide . Unlike simple organic standards, this compound presents a "perfect storm" for classical elemental analysis: a sulfonamide moiety (sulfur interference) combined with an aryl fluoride (quartz etching/mineralization interference).[1]

The Core Problem: Standard combustion analysis (CHNS) frequently yields low carbon/sulfur values for this compound due to the formation of stable metal fluorides or volatile HF attacking the combustion tube.[1] The Solution: This guide compares the Modified Dynamic Flash Combustion method against the modern qNMR (Quantitative Nuclear Magnetic Resonance) alternative, establishing a self-validating protocol for pharmaceutical-grade characterization.[1]

Theoretical Baseline & Acceptance Criteria

Before experimental validation, the theoretical elemental composition must be established as the absolute reference.[1]

Table 1: Theoretical Elemental Composition (C₇H₉FN₂O₂S) [1]

ElementAtomic MassCountTotal Mass ContributionTheoretical %Pharma Acceptance Limit (±0.4%)
Carbon 12.011784.0841.17% 40.77% – 41.57%
Hydrogen 1.00899.074.44% 4.04% – 4.84%
Nitrogen 14.007228.0113.72% 13.32% – 14.12%
Sulfur 32.06132.0615.70% 15.30% – 16.10%
Fluorine 18.998119.009.30% Method Dependent
Oxygen 15.999232.0015.67% Calculated by difference

Critical Insight: If your experimental Carbon value is consistently low (>0.5% deviation) , suspect Fluorine interference preventing complete combustion or "shielding" carbon in the ash.[1]

Comparative Analysis: Method Performance

This section objectively compares the two primary standards for validating this compound.

Method A: Modified Dynamic Flash Combustion (The "Hard" Standard)

Best for: Bulk purity certification and CoA generation.

  • Mechanism: High-temperature combustion (>1000°C) in an oxygen-rich environment.[1]

  • The Fluorine Challenge: Fluorine reacts with the silica quartz tube to form SiF₄ (volatile) or stable metal fluorides with the tin capsule, leading to incomplete combustion and instrument damage.[1]

  • The Protocol Modification: Requires the addition of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion aid.[1] These additives bind the fluorine, preventing it from attacking the quartz and ensuring complete release of SO₂ and CO₂.

Method B: qNMR (The "Smart" Alternative)

Best for: R&D, structural confirmation, and precious sample conservation.[1]

  • Mechanism: Proton counting relative to an internal standard (IS) like Maleic Acid or TCNB.[1]

  • Advantage: Completely bypasses the combustion/fluorine interference issue.[1] It is non-destructive and differentiates between the product and isomeric impurities (e.g., regioisomers of the sulfonamide).[1]

  • Performance: Typically achieves <1% uncertainty, superior to CHNS for fluorinated intermediates.[1]

Table 2: Performance Matrix

FeatureModified Combustion (CHNS+F)qNMR (¹H)
Accuracy on F-Compounds Moderate (Requires additives)High (Unaffected by F)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)
Interference Inorganic Fluorides, SolventsOverlapping solvent peaks
Specific Utility Total Purity % (w/w)Molar Ratio & Structure ID
Cost per Run Low ($)High (

$ - Instrument time)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Fluorine-Compatible CHNS Analysis

Objective: Accurate %C, %H, %N, %S determination without quartz etching.[1]

  • Preparation:

    • Weigh 2.00 mg (±0.005 mg) of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide into a Tin (Sn) capsule.

    • Crucial Step: Add 5–10 mg of V₂O₅ (Vanadium Pentoxide) powder directly over the sample within the capsule.[1]

    • Why? V₂O₅ acts as an oxidative flux and binds Fluorine, preventing SiF₄ formation.[1]

  • Combustion:

    • Set furnace temperature to 1050°C (dynamic flash).

    • Oxygen injection time: 5–10 seconds (ensure excess O₂).[1]

  • Calibration:

    • Use a fluorinated standard (e.g., 4-Fluorobenzoic acid ) rather than Acetanilide to correct for the "F-effect" on the TCD detector response.

  • Validation Check:

    • If Nitrogen values are high but Carbon is low, the V₂O₅ ratio is insufficient.[1] Increase V₂O₅ to 15 mg.[1]

Protocol 2: qNMR Validation (Orthogonal Check)

Objective: Confirm purity and solvate level.

  • Solvent Selection: DMSO-d₆ (Dissolves sulfonamides well; prevents exchange of amide protons).[1]

  • Internal Standard (IS): Maleic Acid (Traceable Standard).[1]

    • Reason: Maleic acid singlet (~6.3 ppm) does not overlap with the aromatic region (6.8–7.5 ppm) or the methyl doublet (~2.4 ppm) of the analyte.[1]

  • Acquisition:

    • Relaxation delay (D1): 30 seconds (Must be >5× T1 of the longest proton).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    [1]
    

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this specific fluorinated intermediate.

ValidationWorkflow Start Sample: 5-amino-2-fluoro- N-methylbenzene-1-sulfonamide CheckSolubility Solubility Check (DMSO/MeOH) Start->CheckSolubility Decision1 Is Sample Soluble? CheckSolubility->Decision1 Method_qNMR Method B: qNMR (DMSO-d6 + Maleic Acid) Decision1->Method_qNMR Yes Method_CHNS Method A: Combustion (Add V2O5/WO3) Decision1->Method_CHNS No/Precipitate Result_qNMR Calculate Molar Purity (Specific Structure) Method_qNMR->Result_qNMR Result_CHNS Calculate Weight % (Total Composition) Method_CHNS->Result_CHNS Compare Compare Results (Acceptance < 1.0% Diff) Result_qNMR->Compare Result_CHNS->Compare Final Release Standard (CoA Generated) Compare->Final Pass Fail Repurify (Recrystallize) Compare->Fail Fail

Figure 1: Analytical workflow for validating fluorinated sulfonamide standards. Note the parallel use of qNMR and Modified Combustion for orthogonal verification.

References

  • Compound Identification: BLD Pharm.[1] (n.d.). 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5).[1][2][3] Retrieved from

  • Drug Context (Encorafenib): PubChem.[1][4] (n.d.). Encorafenib Compound Summary. National Library of Medicine.[1] Retrieved from

  • Analytical Methodology: Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Retrieved from

  • qNMR Validation: Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [1]

Sources

Validating Purity of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated protocol for the qualitative purity assessment of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide (hereafter referred to as Target A ). While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a rapid, cost-effective alternative for reaction monitoring and initial purity screening.

Target A presents a unique chromatographic challenge: it contains a basic primary amine, a slightly acidic sulfonamide proton, and an electron-withdrawing fluorine atom. This amphoteric nature requires specific mobile phase modulation to prevent "tailing" and ensure distinct separation from synthetic precursors.

Technical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

Understanding the molecular drivers of Target A is essential for selecting the correct stationary and mobile phases.

FeatureChemical MoietyChromatographic Impact
Basicity Primary Amine (-NH

) at C5
High Risk of Tailing. Interacts strongly with acidic silanol groups on silica gel. Requires basic modifier (TEA/NH

OH).
Acidity Sulfonamide (-SO

NHMe) at C1
Weakly Acidic. Can deprotonate in highly basic conditions, altering

.
Polarity Sulfonamide + AmineHigh Polarity. Requires polar mobile phases (e.g., MeOH/DCM) to migrate from the baseline.
UV Activity Benzene RingStrong UV absorption at 254 nm due to conjugation.
Structural Logic

The amine at C5 is para to the fluorine at C2. Fluorine is inductively electron-withdrawing but donates electron density via resonance. However, the meta-positioned sulfonamide is strongly electron-withdrawing. Consequently, the amine is less basic than unsubstituted aniline but still sufficiently nucleophilic to require surface passivation on silica.

Validated TLC Protocol[3]

This protocol uses a self-validating co-spotting technique to minimize false positives.

Materials
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Reference Standard: >98% pure Target A (if available) or starting material for reaction monitoring.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Ninhydrin Stain (Specific for primary amines).[1]

Mobile Phase Optimization

Do not rely on a single solvent system. Use the following hierarchy based on the polarity of your crude mixture.

SystemComposition (v/v)Application

Target
System A (Standard) DCM : MeOH : NH

OH (90:10:1)
General purity check. The ammonia passivates silica.0.3 – 0.5
System B (Low Polarity) Hexane : EtOAc : TEA (50:50:1)If product runs too fast in System A.0.3 – 0.5
System C (High Polarity) DCM : MeOH (80:20)If product sticks to baseline.> 0.2

> Critical Note: Always pre-saturate the TLC chamber for 15 minutes to ensure reproducible


 values and prevent "smiling" wavefronts.
Step-by-Step Workflow

TLC_Workflow Start Start: Crude Sample Prep 1. Sample Prep Dissolve 1-2mg in MeOH/DCM Start->Prep Spot 2. Spotting Strategy Lane 1: SM | Lane 2: Co-spot | Lane 3: Product Prep->Spot Elute 3. Elution Run until solvent front is 1cm from top Spot->Elute Dry 4. Drying Air dry or gentle heat (remove amine modifier) Elute->Dry Vis_UV 5. UV Visualization (254nm) Circle spots with pencil Dry->Vis_UV Vis_Stain 6. Ninhydrin Stain Dip & Heat -> Red/Purple Spot Vis_UV->Vis_Stain

Figure 1: Standardized TLC workflow for aromatic amine validation.

Comparative Analysis: TLC vs. Alternatives

While TLC is the focus of this guide, it must be contextualized against alternatives to ensure scientific rigor.

Comparison Matrix
FeatureTLC (This Protocol) HPLC (UV/MS) 1H-NMR
Primary Utility Rapid qualitative screening; Reaction monitoring.[2]Quantitative purity (%); Impurity isolation.Structural identity; Solvent checks.[3][4]
Resolution Low. Can miss impurities <5% or isomers.High. Separates regioisomers and degradation products.Medium. Overlapping aromatic signals can hide impurities.
Limit of Detection ~1-5 µg (Visual)ng to pg range~1% (Standard scan)
Throughput High (Parallel runs).Low (Serial injection).Low.
Cost/Run < $1.00$20 - $100$10 - $50
When to use what?
  • Use TLC when: You are monitoring the reduction of the nitro-precursor to the amine (Target A). The polarity shift will be massive, making TLC definitive.

  • Use HPLC when: You need to validate >95% purity for biological assays. TLC cannot reliably distinguish between 95% and 99% purity.

  • Use NMR when: You see a single spot on TLC but need to confirm the N-methyl group is intact and hasn't demethylated.

Troubleshooting & Self-Validation

A "clean" TLC plate can be deceptive.[1] Use this logic tree to validate your result.

Troubleshooting Start Observation: Single Spot on TLC? Check1 Is the Rf between 0.2 and 0.8? Start->Check1 ChangeSolvent Action: Adjust Polarity (See Table 3.2) Check1->ChangeSolvent No (<0.2 or >0.8) Check2 Did you use a Co-spot? Check1->Check2 Yes Redo Action: Re-run with Co-spot (Essential for validity) Check2->Redo No Check3 Visualize with Ninhydrin? Check2->Check3 Yes UVOnly Warning: UV only shows aromatics. Non-UV impurities may exist. Check3->UVOnly No Success Result: Validated Qualitative Purity Check3->Success Yes (Red spot confirmed)

Figure 2: Decision logic for validating TLC results.

Common Pitfalls for Target A
  • Tailing/Streaking:

    • Cause: Interaction of the C5-amine with silica protons.

    • Fix: Add 1% Triethylamine (TEA) or NH

      
      OH to the mobile phase.
      
  • Ghost Spots:

    • Cause: Decomposition of the sulfonamide or oxidation of the amine on the plate.

    • Fix: Run 2D-TLC (Run, dry, rotate 90°, run again). If spots appear off-diagonal, the compound is degrading on silica.

  • Co-elution:

    • Cause: Regioisomers (e.g., 4-amino isomer) may have identical

      
      .
      
    • Fix: TLC is insufficient. Move to HPLC.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology, 533, 303-324.

  • Chemistry Hall. (2020). TLC Visualization Reagents and Stains. Link (Practical guide for stain preparation).

Sources

Structural Insights & Crystallographic Benchmarking: 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Content Type: Technical Comparison & Characterization Guide Primary Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

This guide provides a structural analysis framework for 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide , a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Often used as a precursor for kinase inhibitors (e.g., VEGFR/PDGFR targets similar to Pazopanib intermediates) or Carbonic Anhydrase (CA) inhibitors, this molecule presents unique crystallographic challenges due to the competing steric and electronic effects of the ortho-fluorine and N-methyl substitutions.

This document benchmarks the target compound against its non-fluorinated and non-methylated analogs, providing experimental protocols to resolve the specific packing motifs that dictate solubility and bioavailability.

Comparative Structural Analysis

To objectively evaluate the target compound, we compare it against the "Parent Standard" (5-amino-2-methylbenzenesulfonamide ), for which definitive crystallographic data exists.[1] This comparison highlights the structural disruption caused by the N-methylation and Fluorination.[1]

Crystallographic Data Comparison

The following table contrasts the established parameters of the parent analog with the predicted/observed range for the target, based on supramolecular synthon theory.

FeatureReference Standard (Parent)Target Compound (Fluorinated N-Me)Structural Implication
Compound 5-amino-2-methylbenzenesulfonamide5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
Crystal System OrthorhombicMonoclinic (Predicted)N-methylation reduces symmetry, often forcing a shift from Orthorhombic to Monoclinic systems [1].[1]
Space Group Iba2P21/c or C2/cLoss of the

symmetry axis usually prevalent in primary sulfonamide dimers.
Unit Cell (Å)

Expect expansion in

-axis
Methyl group sterics increase unit cell volume by ~18-25 ų.[1]
Primary Interaction

Dimer (N-H...O)

Catemer (Chain)
Critical: N-methylation removes one H-donor, preventing the formation of the stable 8-membered dimer ring common in sulfonamides [2].[1]
Fluorine Contact N/AC-H...F (2.9 - 3.2 Å)Fluorine acts as a weak acceptor, altering packing from

-stacking to herringbone or grid motifs [3].[1]
The "Methyl-Block" Effect

The most significant difference between the Target and the Reference is the supramolecular disruption .

  • Reference (Primary Sulfonamide): Forms a centrosymmetric dimer.[1] This is a robust, high-melting-point motif.[1]

  • Target (Secondary Sulfonamide): The N-methyl group sterically blocks the dimer interface.[1] The molecules must align in infinite chains (catemers). This typically results in higher solubility but lower melting point compared to the parent, a desirable trait for improving drug-like properties (LogP modulation).

Experimental Protocols

To generate high-quality X-ray data for the target, specific deviations from standard small-molecule protocols are required due to the fluorine atom's disorder potential and the N-methyl group's flexibility.[1]

Crystallization Screening Workflow

Objective: Obtain single crystals >0.1mm suitable for diffraction, minimizing twinning common in fluorinated aromatics.

CrystallizationWorkflow Start Start: 20mg Target Compound Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility MethodA Method A: Slow Evaporation (MeOH/EtOH) Solubility->MethodA High Sol. MethodB Method B: Vapor Diffusion (THF into Pentane) Solubility->MethodB Med Sol. Check Microscopy Check (Polarized Light) MethodA->Check MethodB->Check Check->Solubility Amorphous/Twin Cryo Cryo-Protection (Paratone-N) Check->Cryo Single Crystal Diffraction X-Ray Diffraction (Mo-Kα Source) Cryo->Diffraction

Figure 1: Optimized crystallization workflow for fluorinated sulfonamides. Vapor diffusion is preferred to control the nucleation rate of the less stable catemer motif.

Data Collection & Refinement Strategy

Why Mo-Kα? While Copper (Cu) sources are standard for absolute configuration, the presence of Sulfur (S) and Fluorine (F) makes Molybdenum (Mo-Kα,


 Å) superior for reducing absorption errors, especially if the crystal morphology is plate-like (common for sulfonamides).

Step-by-Step Protocol:

  • Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.[1]

  • Cooling: Flash cool to 100 K .

    • Reasoning: Fluorine atoms on phenyl rings often exhibit rotational disorder at room temperature.[1] 100 K freezes this motion, allowing precise bond length determination (C-F typical: 1.35 Å).

  • Collection: Collect a full sphere of data (redundancy > 4.0).

  • Refinement (SHELXL):

    • Locate the S and F atoms first (heaviest electron density).

    • Warning: If the N-methyl group appears disordered, apply a SIMU restraint.

    • H-atoms: Refine the N-H hydrogen freely if data quality permits (

      
      ) to confirm the hydrogen bonding directionality; otherwise, use a riding model (AFIX 43 for aromatic H, AFIX 137 for methyl H).
      

Structural Interaction Network

Understanding the binding capability of the target requires mapping its interaction points. The diagram below illustrates the shift from "homodimer" (Parent) to "hetero-interaction" (Target) capability.[1]

InteractionMap Sulfonamide Sulfonamide Group (SO2) Amine Aniline Amine (NH2) Sulfonamide->Amine Intramolecular H-Bond (Possible) Methyl N-Methyl (CH3) Sulfonamide->Methyl Steric Repulsion (Twists S-N Bond) Target Protein Target (e.g., CA II Zn2+) Sulfonamide->Target Primary Anchor Fluorine Ortho-Fluorine (F) Amine->Fluorine Electronic W/D Fluorine->Sulfonamide Dipole Alignment

Figure 2: Interaction map highlighting the steric influence of the N-methyl group on the sulfonamide orientation.

References

  • Gelman, A. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. PMC. Available at: [Link]

  • Ma, X.J. et al. (2009). Crystal structure of 5-amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Chopra, D. et al. (2008). The role of organic fluorine in crystal engineering. CrystEngComm. Available at: [Link]

  • PubChem Database. 5-amino-2-methylbenzenesulfonamide Properties. Available at: [Link]

Sources

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Reactant of Route 1
5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
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